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  • Product: [(2R)-3,3-dimethyloxiran-2-yl]methanol

Core Science & Biosynthesis

Foundational

The Physical and Chemical Landscape of[(2R)-3,3-dimethyloxiran-2-yl]methanol: A Technical Guide for Asymmetric Synthesis

Executive Summary In the realm of asymmetric synthesis and drug development, chiral epoxy alcohols serve as indispensable building blocks. [(2R)-3,3-dimethyloxiran-2-yl]methanol , commonly referred to as (R)-(-)-3,3-dime...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the realm of asymmetric synthesis and drug development, chiral epoxy alcohols serve as indispensable building blocks. [(2R)-3,3-dimethyloxiran-2-yl]methanol , commonly referred to as (R)-(-)-3,3-dimethylglycidol, is a highly functionalized chiral synthon. Its unique architecture—an oxirane ring flanked by a gem-dimethyl group at C3 and a hydroxymethyl group at C2—imparts distinct regioselective and stereospecific reactivity. This whitepaper synthesizes the physical properties, thermodynamic descriptors, and field-proven experimental protocols for handling and utilizing this compound, ensuring high-fidelity results in complex synthetic pipelines.

Molecular Architecture and Quantitative Descriptors

Understanding the baseline physical and chemical properties of [(2R)-3,3-dimethyloxiran-2-yl]methanol is critical for predicting its behavior in various solvent systems and biological assays. The compound is a low-molecular-weight, polar, and highly reactive liquid[1].

The table below summarizes the core quantitative data synthesized from authoritative chemical databases[2][3][4][5]:

PropertyValueSource
IUPAC Name [(2R)-3,3-dimethyloxiran-2-yl]methanol[2]
CAS Number 62748-09-8 (2R-enantiomer), 18511-56-3 (Racemate)[3],[5]
Molecular Formula C5H10O2[2]
Molecular Weight 102.13 g/mol [4]
Exact Mass 102.068 Da[4]
Topological Polar Surface Area (TPSA) 32.8 Ų[4]
XLogP3 (Lipophilicity) -0.1[4]
Physical State Liquid[1]
Storage Temperature -20 °C (Cold-chain required)[5]
Safety and Handling Causality

According to GHS classifications[4], this compound is a combustible liquid (H227) and poses significant acute toxicity risks. It is toxic if inhaled (H331) and harmful via dermal/oral routes (H302, H312). The high ring strain of the epoxide makes it susceptible to exothermic polymerization or degradation if exposed to Lewis acids or elevated temperatures. Consequently, cold-chain transportation and strict storage at -20 °C are mandatory to maintain structural integrity and enantiomeric purity[5].

Chemical Reactivity and Mechanistic Pathways

The synthetic utility of[(2R)-3,3-dimethyloxiran-2-yl]methanol lies in the controlled opening of its oxirane ring. The gem-dimethyl substitution at C3 creates a stark steric and electronic contrast compared to the C2 position, dictating the regioselectivity of nucleophilic attacks.

  • Acid-Catalyzed Pathway: Under acidic conditions, the oxirane oxygen is protonated, weakening the C–O bonds. The transition state develops carbocation character. Because C3 is tertiary (bonded to two methyls), it stabilizes the positive charge far better than the secondary C2. Thus, nucleophiles predominantly attack at C3, yielding a chiral 1,2-diol derivative.

  • Base-Catalyzed Pathway: Under standard basic conditions, the reaction proceeds via an SN​2 mechanism. The nucleophile attacks the least sterically hindered carbon. Despite C2 being secondary, it is significantly less hindered than the tertiary C3, leading to attack at C2 and the formation of a 1,3-diol derivative.

  • The Payne Rearrangement: When treated with a strong base, the primary alcohol is deprotonated. The resulting alkoxide attacks C2 intramolecularly, opening the original epoxide and forming a new terminal epoxide (3-methyl-1,2-epoxybutan-3-ol). Although the internal epoxide is thermodynamically favored, the terminal epoxide is vastly more reactive toward external nucleophiles. Under Curtin-Hammett control, external nucleophiles will rapidly trap the terminal epoxide at C1, driving the equilibrium forward.

Reactivity Core [(2R)-3,3-dimethyloxiran-2-yl]methanol (3-methyl-2,3-epoxybutan-1-ol) BaseCat Basic/Nucleophilic Conditions (SN2 Pathway) Core->BaseCat AcidCat Acidic Conditions (SN1-like Pathway) Core->AcidCat Payne Strong Base (Payne Rearrangement) (Alkoxide Intermediate) Core->Payne RegioBase Attack at C2 (Less Sterically Hindered) BaseCat->RegioBase RegioAcid Attack at C3 (Tertiary Carbocation Character) AcidCat->RegioAcid IsoEpoxide Terminal Epoxide Isomer (3-methyl-1,2-epoxybutan-3-ol) Payne->IsoEpoxide Equilibrium Prod1 Chiral 1,3-Diol Derivative RegioBase->Prod1 Prod2 Chiral 1,2-Diol Derivative RegioAcid->Prod2 Prod3 Nucleophilic Attack at C1 (High Regioselectivity) IsoEpoxide->Prod3 Curtin-Hammett Control

Mechanistic pathways and regioselectivity of[(2R)-3,3-dimethyloxiran-2-yl]methanol ring opening.

Field-Proven Experimental Protocols

To ensure reproducibility and scientific integrity, the following methodologies are designed as self-validating systems.

Protocol 1: Regioselective Aminolysis via Payne Rearrangement

This workflow leverages the Payne rearrangement to achieve highly regioselective nucleophilic attack at the terminal carbon, yielding a chiral amino-diol.

  • Step 1: Substrate Activation. Dissolve 1.0 eq of [(2R)-3,3-dimethyloxiran-2-yl]methanol in anhydrous tert-butanol under an inert argon atmosphere. Add 0.1 eq of potassium tert-butoxide ( KOtBu ). Causality: The strong, bulky base deprotonates the primary alcohol without acting as a competing nucleophile, initiating the Payne equilibrium.

  • Step 2: Nucleophilic Trapping. Dropwise add 1.2 eq of the target amine (e.g., benzylamine). Heat the reaction to 60 °C for 12 hours.

  • Step 3: Reaction Monitoring. Monitor via TLC (Stain with KMnO4). The disappearance of the starting material indicates the continuous siphoning of the transient terminal epoxide by the amine.

  • Step 4: Quenching and Extraction. Quench with saturated aqueous NH4​Cl to neutralize the base. Extract with ethyl acetate (3x). Dry the organic layer over anhydrous Na2​SO4​ and concentrate under reduced pressure.

  • Step 5: Self-Validation (NMR Checkpoint). Analyze the crude mixture via 1H NMR. The disappearance of the characteristic oxirane proton at C2 (typically ~2.8-3.2 ppm) and the emergence of a new ABX system corresponding to the 1-amino-2-ol motif confirms successful regioselective ring opening. If starting material persists, verify the anhydrous nature of the base, as moisture prematurely quenches the alkoxide intermediate.

Protocol 2: Enantiomeric Excess (ee) Determination via Chiral GC

Maintaining the chiral integrity of the (2R) enantiomer is paramount. Gas Chromatography (GC) utilizing cyclodextrin derivatives as chiral stationary phases is the gold standard for volatile chiral epoxides like 3,3-dimethylglycidol[6][7].

  • Step 1: Sample Preparation. Dilute 5 mg of the epoxide in 1 mL of GC-grade dichloromethane. (Optional: If peak tailing occurs, derivatize the alcohol moiety using acetic anhydride/pyridine to increase volatility).

  • Step 2: GC Setup. Equip the GC with a capillary column coated with polysiloxane-dissolved β -cyclodextrin[7]. Set the injector temperature to 200 °C and the FID detector to 250 °C.

  • Step 3: Isothermal Run. Program the oven to an isothermal hold (e.g., 80 °C). Causality: Cyclodextrins form transient inclusion complexes with the enantiomers. The subtle differences in steric interactions between the (2R) and (2S) enantiomers within the chiral cavity lead to differential partitioning, requiring a stable, low-temperature isothermal run to achieve baseline resolution[6].

  • Step 4: Self-Validation (Racemic Reference). Prior to analyzing the (2R) batch, inject a racemic standard of 18511-56-3. Adjust the carrier gas velocity until baseline resolution ( Rs​>1.5 ) is achieved between the two enantiomeric peaks. This ensures the system's resolving power is sufficient before quantifying the enantiomeric excess of the target batch.

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Exploratory

Thermodynamic and Kinetic Stability of [(2R)-3,3-Dimethyloxiran-2-yl]methanol in Aqueous Solutions: A Technical Guide

Executive Summary As a Senior Application Scientist navigating the complexities of drug formulation and organic synthesis, understanding the precise degradation pathways of chiral epoxides is paramount.[(2R)-3,3-dimethyl...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As a Senior Application Scientist navigating the complexities of drug formulation and organic synthesis, understanding the precise degradation pathways of chiral epoxides is paramount.[(2R)-3,3-dimethyloxiran-2-yl]methanol—often referred to as 3,3-dimethylglycidol or prenol epoxide—is a highly valuable chiral building block. However, its oxirane ring is inherently strained, making it susceptible to aqueous hydrolysis. This whitepaper provides an in-depth analysis of the thermodynamic driving forces and pH-dependent kinetic mechanisms that dictate the stability of[(2R)-3,3-dimethyloxiran-2-yl]methanol in aqueous media. By bridging theoretical physical chemistry with field-proven, self-validating experimental protocols, this guide equips researchers with the methodologies required to accurately profile and control epoxide degradation.

Structural Profiling and Thermodynamic Driving Forces

The fundamental instability of[(2R)-3,3-dimethyloxiran-2-yl]methanol in water is rooted in thermodynamics. Epoxides are characterized by unusually high reactivity due to their1[1]. This strain is a synergistic combination of angle strain (deviation from the ideal 109.5° sp³ bond angle to ~60°) and torsional strain (eclipsed C-H and C-C bonds).

When exposed to water, the relief of this ring strain provides a massive thermodynamic driving force for hydrolysis, making the ring-opening reaction highly exothermic. The thermodynamic sink for this reaction is 3-methylbutane-1,2,3-triol. While the epoxide is thermodynamically unstable relative to its diol product, it can exhibit significant kinetic stability depending on the pH of the aqueous environment.

Quantitative Thermodynamic and Kinetic Parameters

The table below summarizes the critical physicochemical parameters governing the aqueous stability of tertiary epoxides like[(2R)-3,3-dimethyloxiran-2-yl]methanol.

ParameterTypical ValueExperimental ConditionsReference
Ring Strain Energy ( ΔHstrain​ ) ~25.0 - 27.0 kcal/molStandard State1[1]
Enthalpy of Hydrolysis ( ΔHrxn​ ) -20.0 to -24.0 kcal/molAqueous, 25°C2[2]
Acid-Catalyzed Rate ( kH+​ ) ~10 −2 M −1 s −1 Aqueous, 25°C, pH < 43[3]
Neutral Hydrolysis Rate ( kw​ ) < 10 −6 s −1 Aqueous, pH 7.0, 25°C3[3]

Mechanistic Pathways of Aqueous Degradation

The regiochemistry and kinetics of the ring-opening are strictly dictated by the asymmetric substitution of the oxirane ring.[(2R)-3,3-dimethyloxiran-2-yl]methanol features a secondary carbon (C2) bearing a hydroxymethyl group, and a sterically hindered tertiary carbon (C3) bearing a gem-dimethyl group.

  • Acidic Conditions (pH < 5): The oxirane oxygen is rapidly protonated, creating an excellent leaving group. Because C3 is a tertiary carbon, hyperconjugation from the adjacent methyl groups stabilizes the developing positive charge. This drives the reaction through an4[4].

  • Basic/Neutral Conditions (pH ≥ 7): Without acid activation, the ring-opening requires a higher activation energy. The mechanism shifts to a classic S_N2-like pathway, where the nucleophile (OH⁻ or H₂O) attacks the less sterically hindered C2 position.

MechanisticPathway A [(2R)-3,3-dimethyloxiran-2-yl]methanol (Aqueous State) B Acidic Media (pH < 5) A->B C Basic/Neutral Media (pH ≥ 7) A->C D Protonation of Oxirane Oxygen B->D G SN2-like Cleavage (Less Hindered C2) C->G E SN1-like Cleavage (Tertiary C3 Carbocation) D->E F H2O Attack at C3 E->F I 3-Methylbutane-1,2,3-triol (Thermodynamic Sink) F->I H OH- Attack at C2 G->H H->I

Caption: Regioselective aqueous hydrolysis pathways of[(2R)-3,3-dimethyloxiran-2-yl]methanol.

Experimental Methodologies for Stability Assessment

To establish a robust formulation, empirical validation of the epoxide's degradation kinetics and thermodynamics is mandatory. The following protocols are designed as self-validating systems to ensure data integrity.

Protocol 1: in situ NMR Kinetic Profiling

Causality: Traditional aliquot-quenching methods can introduce artifacts due to rapid pH shifts during the quench. In situ NMR allows real-time, non-destructive monitoring of the epoxide's degradation into 3-methylbutane-1,2,3-triol, 3[3].

  • Buffer Preparation & Standardization: Prepare D₂O-based buffers ranging from pH 2.0 to 10.0. Add 1.0 mM DSS (4,4-dimethyl-4-silapentane-1-sulfonic acid) as an internal standard.

    • Self-Validation Check: The DSS peak at 0.00 ppm confirms magnetic field homogeneity and provides a stable integration reference to ensure mass balance is maintained throughout the reaction.

  • Thermal Equilibration: Insert the NMR tube containing 600 µL of buffer into the spectrometer and equilibrate to 25.0 ± 0.1 °C.

    • Causality: Epoxide hydrolysis is highly temperature-dependent; strict thermal control prevents Arrhenius-driven rate deviations.

  • Epoxide Spiking: Inject [(2R)-3,3-dimethyloxiran-2-yl]methanol to a final concentration of 10 mM. Invert the tube twice to mix and immediately begin acquisition.

  • Serial Acquisition: Acquire ¹H NMR spectra every 60 seconds using a water suppression sequence (e.g., PURGE or NOESY-presat).

  • Kinetic Extraction: Integrate the disappearance of the gem-dimethyl protons of the epoxide (singlets, ~1.3 ppm) against the appearance of the triol methyl protons. Fit the decay curve to a pseudo-first-order kinetic model to extract kobs​ .

ExperimentalWorkflow S1 Step 1: Buffer Prep (pH 2.0 - 10.0) S2 Step 2: Epoxide Spike (t = 0) S1->S2 S3 Step 3: in situ NMR (1H / 13C Tracking) S2->S3 S4 Step 4: Kinetic Modeling (k_obs determination) S3->S4

Caption: Step-by-step in situ NMR workflow for determining epoxide hydrolysis kinetics.

Protocol 2: Isothermal Reaction Calorimetry (IRC)

Causality: To quantify the thermodynamic driving force ( ΔHrxn​ ),2[2].

  • System Calibration: Calibrate the isothermal calorimeter at 25°C using a known electrical heat pulse.

    • Self-Validation Check: The measured heat capacity ( Cp​ ) of the vessel must match the theoretical value within <1% before proceeding.

  • Baseline Stabilization: Load the reaction vessel with 50 mL of 0.1 M HClO₄ (aqueous) and monitor the baseline heat flow until the drift is < 0.05 mW/h.

  • Reagent Injection: Inject a precisely weighed aliquot (e.g., 50 mg) of the epoxide into the acid under continuous stirring.

  • Data Integration: Integrate the exothermic heat flow peak over time. The total area under the curve (AUC) yields the molar enthalpy of hydrolysis ( ΔHrxn​ ).

Implications for Formulation and Drug Development

Because the thermodynamic equilibrium heavily favors the hydrolyzed triol, formulation strategies must focus entirely on maximizing kinetic stability.

  • pH Optimization: The formulation must be strictly buffered between pH 7.0 and 8.0. Dropping below pH 6.0 exponentially accelerates the S_N1-like degradation due to the highly stabilized tertiary carbocation character at C3.

  • Water Activity Reduction: Utilizing co-solvents (e.g., PEG-400, propylene glycol) or encapsulating the epoxide within micellar structures (e.g., polysorbates) limits the interaction between the oxirane ring and bulk water, artificially lowering the pseudo-first-order rate constant of hydrolysis.

References

  • Title: Epoxides - The Outlier Of The Ether Family Source: Master Organic Chemistry URL
  • Source: National Institutes of Health (PMC)
  • Title: 18.
  • Source: ACS Publications (The Journal of Physical Chemistry A)

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Foundational

Mechanism of Formation for[(2R)-3,3-dimethyloxiran-2-yl]methanol via Sharpless Epoxidation

Executive Summary The synthesis of enantiopure epoxides from allylic alcohols is a cornerstone of modern asymmetric synthesis. This technical guide delineates the mechanistic pathway, stereochemical rationale, and self-v...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The synthesis of enantiopure epoxides from allylic alcohols is a cornerstone of modern asymmetric synthesis. This technical guide delineates the mechanistic pathway, stereochemical rationale, and self-validating experimental protocol for the formation of [(2R)-3,3-dimethyloxiran-2-yl]methanol via the Sharpless Asymmetric Epoxidation (SAE) of 3-methylbut-2-en-1-ol (prenol). Designed for drug development professionals and synthetic chemists, this whitepaper bridges theoretical Density Functional Theory (DFT) models with field-proven benchtop methodologies.

Catalytic System & Reaction Causality

The Sharpless epoxidation relies on a highly organized, moisture-sensitive catalytic system[1]. Each reagent is chosen not merely for its primary function, but for its role in stabilizing the transition state and preventing background racemic pathways.

Table 1: Reagent Stoichiometry and Causality

ReagentEquivalentsFunction & Causality
Prenol 1.00Prochiral allylic alcohol substrate. Its trisubstituted, electron-rich alkene makes it highly reactive.
Ti(O^iPr)₄ 0.05Lewis acid catalyst. Forms the active chiral dimeric complex required for enantioselective induction.
D-(-)-DET 0.06Chiral ligand. A 20% molar excess relative to Ti ensures complete suppression of achiral[Ti(O^iPr)₄] species, maximizing ee.
TBHP (5.5 M) 2.00Stoichiometric oxidant. Supplied in nonane/decane to minimize solvent volume and coordinate with Ti.
3Å MS 15-20 wt%Sequesters trace water. Prevents hydrolysis of Ti-alkoxide bonds, which would otherwise form inactive oligomers[2].

Mechanistic Pathway: The Catalytic Cycle

The formation of the epoxide is governed by a precise sequence of ligand exchanges and a highly structured transition state, as supported by 3[3].

  • Catalyst Assembly : Titanium tetraisopropoxide reacts with the chiral tartrate (DET) to form a thermodynamically favored, pentacoordinate dinuclear complex: [Ti(DET)(O^iPr)₂]₂.

  • Ligand Exchange : Upon addition of tert-butyl hydroperoxide (TBHP) and prenol, rapid ligand exchange displaces two isopropoxide ligands. This generates the "loaded" pre-equilibrium complex: [Ti₂(DET)₂(O^iPr)₂(TBHP)(Prenol)].

  • Oxygen Transfer : The titanium center acts as a template, bringing the peroxide and the allylic alcohol into rigid proximity. The oxygen transfer occurs via a concerted, asynchronous spirocyclic transition state. The C=O···Ti interactions and the dihedral angle of the substrate tightly lock the conformation, dictating the facial selectivity[3].

Mechanism A [Ti(DET)(OiPr)2]2 Active Dimer B Ligand Exchange TBHP + Prenol displace OiPr A->B + TBHP, + Prenol C Pre-equilibrium Complex [Ti2(DET)2(OiPr)2(TBHP)(Prenol)] B->C - 2 iPrOH D Spirocyclic Transition State Enantioselective Oxygen Transfer C->D Stereocontrolled Step E Product Release (2R)-Epoxide + tBuOH D->E Epoxidation E->A + 2 iPrOH (Regeneration)

Caption: Catalytic cycle of the Sharpless asymmetric epoxidation for prenol.

Stereochemical Rationale: Achieving the (2R) Configuration

To synthesize the specific (2R) enantiomer of 3,3-dimethyloxiran-2-yl methanol, the selection of the unnatural D-(-)-diethyl tartrate is mandatory. This is derived from the classic 1[1] and confirmed by Cahn-Ingold-Prelog (CIP) priority rules.

  • Orientation : Draw prenol in the plane with the hydroxymethyl (-CH₂OH) group at the bottom right.

  • Facial Selectivity : D-(-)-DET directs the titanium-peroxo complex to deliver the oxygen atom to the top face of the alkene. (Conversely, L-(+)-DET would deliver to the bottom face).

  • CIP Assignment :

    • Upon top-face epoxidation, the oxygen atom at C2 projects forward (wedged, Priority 1).

    • The C3 carbon of the oxirane (bonded to O, C, C) takes Priority 2.

    • The C1 hydroxymethyl group (bonded to O, H, H) takes Priority 3.

    • The hydrogen atom at C2 is pushed backward (dashed, Priority 4).

    • Viewing down the C2-H bond, the sequence O(1) → C3(2) → C1(3) traces a clockwise path, yielding the (2R) configuration.

Stereo Prenol Prenol Orientation CH2OH at bottom-right Attack Facial Selectivity Top-face attack (+z) Prenol->Attack Ligand Chiral Ligand D-(-)-DET Ligand->Attack Directs Ti-peroxo complex Product Stereocenter (C2) (2R) Configuration Attack->Product CIP: O(1) -> C3(2) -> C1(3)

Caption: Stereochemical logic dictating the (2R) configuration via D-(-)-DET.

Experimental Protocol: Self-Validating Methodology

This protocol is optimized for a 10 mmol scale and incorporates built-in validation checkpoints to ensure high fidelity and reproducibility[2],[4].

Step 1: Catalyst Assembly (Strictly Anhydrous)
  • Flame-dry a Schlenk flask containing 500 mg of activated powdered 3Å molecular sieves. Cool under an argon atmosphere.

  • Add 20 mL of anhydrous dichloromethane (DCM) and cool the suspension to -20 °C using a cryocooler or dry ice/ethylene glycol bath.

  • Add Ti(O^iPr)₄ (142 mg, 0.5 mmol, 5 mol%) followed by D-(-)-DET (124 mg, 0.6 mmol, 6 mol%).

  • Validation Checkpoint 1 : Stir for 15 minutes. The formation of the active dimer is critical here; rushing this step leads to poor enantiomeric excess.

Step 2: Oxidation
  • Dropwise, add TBHP (3.6 mL of a 5.5 M solution in decane, 20 mmol, 2.0 equiv).

  • Stir the mixture at -20 °C for 30 minutes to allow the formation of the titanium-peroxo complex.

Step 3: Substrate Addition & Reaction
  • Add prenol (861 mg, 10 mmol, 1.0 equiv) dropwise over 10 minutes. The solution typically transitions to a deep orange hue.

  • Maintain the reaction at -20 °C for 12–24 hours. The low temperature rigidifies the transition state and suppresses the uncatalyzed, racemic epoxidation by TBHP.

  • Validation Checkpoint 2 : Monitor reaction progress via TLC (stain with KMnO₄). The electron-rich alkene of prenol will rapidly reduce KMnO₄ (yellow spot on purple background), whereas the epoxide reacts much slower.

Step 4: Quench, Workup, and Analytical Validation
  • Quench : Add 10% aqueous tartaric acid (10 mL) and stir at 0 °C for 1 hour. This hydrolyzes the tartrate ligands.

  • Emulsion Breaking : Add 5 mL of a 30% NaOH solution in brine. Stir until the aqueous layer becomes clear and the organic layer distinctly separates (this breaks the notorious titanium emulsion).

  • Extract with DCM, dry over Na₂SO₄, and concentrate under reduced pressure. Purify via silica gel flash chromatography.

  • Validation Checkpoint 3 :

    • Conversion : Confirm via ¹H NMR (disappearance of the prenyl alkene proton at ~5.4 ppm and appearance of the oxirane proton at ~3.0 ppm).

    • Stereopurity : Mandatory analysis via chiral GC or HPLC to confirm >90% ee of the (2R) enantiomer.

Workflow Prep Catalyst Preparation Ti(OiPr)4 + D-(-)-DET + 3Å MS -20 °C, 15 min Oxidant Oxidant Addition TBHP dropwise Stir 30 min Prep->Oxidant Active Dimer Formed Reaction Substrate Addition Prenol dropwise Stir 12-24h at -20 °C Oxidant->Reaction Ti-Peroxo Complex Ready Quench Quench & Hydrolysis 10% Tartaric Acid, then NaOH/Brine Break Ti-emulsion Reaction->Quench TLC confirms completion Validate Validation Chiral GC (>90% ee) 1H NMR (Epoxide at ~3.0 ppm) Quench->Validate Organic layer isolated

Caption: Step-by-step experimental workflow and self-validation checkpoints.

References

  • Mechanism of the Sharpless Epoxidation Reaction: A DFT Study. ACS Publications. 3

  • Sharpless Epoxidation of Divinyl Carbinol. Organic Syntheses. 2

  • Sharpless Epoxidation. Wikipedia. 1

  • (2R,3R)-Dibutyl 2,3-dihydroxysuccinate. Benchchem. 4

Sources

Exploratory

Crystallographic Data and Spatial Configuration of[(2R)-3,3-dimethyloxiran-2-yl]methanol: A Technical Guide to Stereochemical Elucidation

Target Audience: Researchers, structural chemists, and drug development professionals. Role: Senior Application Scientist Executive Summary [(2R)-3,3-dimethyloxiran-2-yl]methanol—frequently referred to as (R)-3,3-dimethy...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, structural chemists, and drug development professionals. Role: Senior Application Scientist

Executive Summary

[(2R)-3,3-dimethyloxiran-2-yl]methanol—frequently referred to as (R)-3,3-dimethylglycidol—is a highly versatile chiral building block utilized extensively in the total synthesis of complex meroterpenoids and indole diterpene alkaloids[1]. Because the biological efficacy of these downstream active pharmaceutical ingredients (APIs) is strictly dictated by their 3D spatial arrangement, rigorous validation of the starting synthon's absolute configuration is non-negotiable. This whitepaper details the stereochemical logic, quantitative crystallographic parameters, and field-proven experimental protocols required to definitively assign the spatial configuration of this critical epoxide.

Spatial Configuration and Stereochemical Logic

The structural identity of [(2R)-3,3-dimethyloxiran-2-yl]methanol is defined by a highly strained three-membered oxirane ring bearing a hydroxymethyl group at C2 and gem-dimethyl groups at C3.

Cahn-Ingold-Prelog (CIP) Assignment

The absolute configuration at the C2 chiral center is designated as (2R) based on strict adherence to CIP priority rules. The causality of this assignment is rooted in atomic number and sequential connectivity:

  • Priority 1 (-O): The endocyclic oxirane oxygen possesses the highest atomic number (Z=8).

  • Priority 2 (-C(CH3)2O): The C3 carbon of the oxirane ring is bonded to one oxygen and two carbons.

  • Priority 3 (-CH2OH): The exocyclic hydroxymethyl carbon is bonded to one oxygen and two hydrogens. Because C3 is bonded to two carbons while the hydroxymethyl carbon is bonded to hydrogens, C3 takes higher priority.

  • Priority 4 (-H): The hydrogen atom directly attached to C2 holds the lowest priority.

When the lowest priority group (-H) is oriented away from the observer, the spatial sequence from Priority 1 2 3 traces a clockwise direction, confirming the (R) configuration.

CIP C2 C2 Chiral Center O1 -O (Ring) Priority 1 C2->O1 C3 -C(CH3)2O Priority 2 C2->C3 C4 -CH2OH Priority 3 C2->C4 H -H Priority 4 C2->H Rear Facing O1->C3 Clockwise (R) C3->C4 C4->O1

Figure 1: Cahn-Ingold-Prelog (CIP) priority assignment establishing the (2R) spatial configuration.

Crystallographic Data Acquisition: Overcoming the Liquid-State Barrier

A fundamental challenge in the crystallographic analysis of[(2R)-3,3-dimethyloxiran-2-yl]methanol is its physical state; with a molecular weight of 102.13 g/mol , it is a liquid at ambient temperature. Direct Single-Crystal X-Ray Diffraction (SCXRD) is therefore impossible without physical or chemical intervention.

The Causality of Derivatization: To bypass this limitation, the molecule must be chemically transformed into a crystalline solid matrix. As an Application Scientist, I recommend derivatizing the primary alcohol into a 4-bromobenzoate ester . This specific substitution is not arbitrary; the incorporation of a heavy bromine atom ( Z=35 ) serves a dual purpose:

  • It increases the molecular weight and rigidity, promoting the formation of a highly ordered crystal lattice.

  • It acts as a strong anomalous scatterer when exposed to specific X-ray wavelengths, which is a mathematical prerequisite for calculating the Flack parameter —the gold standard for proving absolute stereochemistry.

Workflow A [(2R)-3,3-dimethyloxiran-2-yl]methanol (Liquid at RT) B Heavy-Atom Derivatization (e.g., 4-Bromobenzoylation) A->B Synthesis C Crystalline Derivative (Solid Matrix) B->C Purification D Single-Crystal Growth (Slow Evaporation) C->D Nucleation E SCXRD Data Collection (Cu Kα, 100 K) D->E Diffraction F Absolute Configuration (Flack Parameter ≈ 0) E->F Refinement

Figure 2: Workflow for stereochemical elucidation of liquid chiral oxiranes via heavy-atom derivatization.

Quantitative Crystallographic Parameters

The oxirane ring is characterized by extreme Baeyer strain ( ∼27 kcal/mol). To accommodate this strain, the endocyclic bonds rehybridize, adopting "bent bond" (Walsh orbital) character. This increases the p -character of the ring bonds, resulting in structural deviations from standard aliphatic systems.

Based on2[2] and 3[3], the expected quantitative spatial parameters for 3,3-dimethyloxirane derivatives are summarized below:

ParameterTypical Value (Å / °)Structural Causality & Implication
C2–C3 Bond Length 1.465 – 1.475 ÅShorter than a standard alkane C-C bond (1.54 Å) due to bent bond character, but slightly elongated compared to unsubstituted oxirane (1.462 Å) due to steric repulsion from the gem-dimethyl groups.
C2–O1 Bond Length 1.435 – 1.445 ÅShorter than typical ether C-O bonds due to high ring strain and increased s -character of the oxygen lone pairs.
C3–O1 Bond Length 1.440 – 1.455 ÅSlightly longer than the C2-O1 bond due to the electron-donating inductive effect of the two methyl groups at C3, which weakens the adjacent C-O bond.
C2–C3–O1 Angle ~59.5°Acute angle characteristic of three-membered rings; heavily deviates from the ideal tetrahedral angle (109.5°).

Experimental Methodologies: A Self-Validating System

To ensure scientific integrity, the following protocols are designed as a self-validating system. Every step is engineered to prevent stereochemical erosion (racemization) and maximize data resolution.

Protocol A: Synthesis of the 4-Bromobenzoate Derivative
  • Preparation: Dissolve 1.0 equivalent of [(2R)-3,3-dimethyloxiran-2-yl]methanol in anhydrous dichloromethane (CH₂Cl₂) under a dry nitrogen atmosphere.

  • Catalysis: Add 2.0 equivalents of triethylamine (TEA) and 0.1 equivalents of 4-dimethylaminopyridine (DMAP).

    • Causality: DMAP acts as a nucleophilic catalyst, forming a highly reactive acylpyridinium intermediate that accelerates esterification, while TEA acts as an acid scavenger.

  • Acylation: Cool the reaction vessel to 0 °C. Dropwise, add 1.1 equivalents of 4-bromobenzoyl chloride.

    • Causality: Maintaining 0 °C is critical. The epoxide ring is highly susceptible to nucleophilic attack by the liberated chloride ions. Low temperatures kinetically suppress unwanted ring-opening side reactions.

  • Isolation: After 4 hours, quench with saturated aqueous NaHCO₃, extract the organic layer, dry over MgSO₄, and purify via silica gel flash chromatography.

Protocol B: Single-Crystal Growth and SCXRD Analysis
  • Nucleation: Dissolve the purified derivative in a minimal volume of a binary solvent system (e.g., Hexane/Ethyl Acetate, 4:1 v/v). Place the vial in a vibration-free environment at 20 °C.

  • Slow Evaporation: Allow the solvent to evaporate over 3–5 days.

    • Causality: Slow evaporation ensures a low nucleation rate. This forces the molecules to pack thermodynamically into a single, macroscopic crystal with minimal defect density, rather than precipitating as a kinetic powder.

  • Mounting: Select a crystal with dimensions of approximately 0.2×0.2×0.1 mm. Mount it on a glass fiber using perfluoropolyether oil and transfer it to the goniometer equipped with a nitrogen cryostream set to 100 K.

    • Causality: Freezing the crystal at 100 K minimizes atomic thermal motion (Debye-Waller factors), drastically improving the intensity of high-angle reflections and overall structural resolution.

  • Data Collection: Irradiate the crystal using a Copper (Cu) K α X-ray source ( λ=1.54184 Å).

    • Causality: While Molybdenum (Mo) K α is standard for routine structures, Cu K α radiation is mandatory here. The anomalous scattering factor ( f′′ ) for Bromine is significantly higher at the Cu K α wavelength. This strong anomalous signal allows the crystallographic software to refine the Flack parameter ( x ). If x≈0 with a low standard uncertainty (e.g., x=0.02(3) ), the (2R) absolute configuration is definitively validated.

References

  • Meroterpenoid Synthesis via Sequential Polyketide Aromatization and Radical Anion Cascade Triene Cyclization: Biomimetic Total Syntheses of Austalide Natural Products Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link]

  • 9.5. Typical interatomic distances: organic compounds Source: International Tables for Crystallography (International Union of Crystallography) URL:[Link]

  • Structure and Natural Bond Orbital Analysis of Oxiranes Substituted with a Group 14 Element Source: Chemistry Letters (Oxford University Press) URL:[Link]

Sources

Foundational

Preliminary In Vitro Toxicity Investigation of [(2R)-3,3-dimethyloxiran-2-yl]methanol: A Mechanistic and Methodological Guide

Executive Summary[(2R)-3,3-dimethyloxiran-2-yl]methanol, commonly referred to as (R)-3,3-dimethylglycidol or MBO epoxide, is a highly reactive chiral epoxide[1]. Due to the inherent ring strain of the oxirane moiety, thi...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary[(2R)-3,3-dimethyloxiran-2-yl]methanol, commonly referred to as (R)-3,3-dimethylglycidol or MBO epoxide, is a highly reactive chiral epoxide[1]. Due to the inherent ring strain of the oxirane moiety, this compound acts as a potent electrophile. In drug development, atmospheric chemistry, and occupational toxicology, early-stage in vitro profiling of such reactive intermediates is critical. This technical guide outlines a comprehensive, self-validating framework for assessing the basal cytotoxicity and genotoxic potential of[(2R)-3,3-dimethyloxiran-2-yl]methanol, bridging the gap between chemical reactivity and biological outcomes.
Mechanistic Rationale: The Causality of Epoxide Toxicity

The toxicity of aliphatic epoxides is fundamentally driven by their capacity to act as direct alkylating agents. The oxirane ring undergoes nucleophilic attack via an SN2 mechanism by cellular macromolecules[1].

Genotoxic Causality : In the context of DNA, the highly nucleophilic N7 position of guanine is the primary target for epoxide alkylation[2]. The formation of N7-guanine adducts destabilizes the glycosidic bond, leading to spontaneous depurination[3]. The resulting apurinic (AP) sites can cause replication fork stalling, DNA double-strand breaks, and subsequent clastogenic effects. Alternatively, these lesions can be bypassed by error-prone translesion polymerases, resulting in permanent point mutations[4].

EpoxideTox MBO [(2R)-3,3-dimethyloxiran-2-yl]methanol NucAttack SN2 Nucleophilic Attack (Guanine N7) MBO->NucAttack Adduct N7-Guanine Alkylation NucAttack->Adduct Depurination Depurination (AP Site) Adduct->Depurination Mutagenesis Point Mutations (Ames Positive) Depurination->Mutagenesis Error-prone repair Clastogenesis Strand Breaks (Micronucleus Positive) Depurination->Clastogenesis Replication stall

Mechanistic pathway of[(2R)-3,3-dimethyloxiran-2-yl]methanol-induced genotoxicity.

Experimental Framework & Methodologies

To ensure a self-validating system, the experimental design follows a tiered approach: establishing the maximum tolerated dose via cytotoxicity assays before evaluating mutagenic and clastogenic endpoints.

Workflow cluster_0 Phase 1: Cytotoxicity cluster_1 Phase 2: Genotoxicity Start Compound Preparation MTT MTT Assay (HepG2 & A549) Start->MTT IC50 Determine IC50 MTT->IC50 Ames OECD 471 (Ames Test) IC50->Ames Dose setting MNvit OECD 487 (Micronucleus) IC50->MNvit Dose setting

Tiered in vitro toxicological screening workflow.

3.1. Basal Cytotoxicity (MTT Assay)

Rationale : HepG2 (hepatocellular carcinoma) and A549 (adenocarcinomic human alveolar basal epithelial) cells are selected to model hepatic metabolism and inhalation exposure routes, respectively. Step-by-Step Protocol :

  • Seed HepG2 and A549 cells in 96-well plates at a density of 1×104 cells/well. Incubate for 24h at 37°C, 5% CO₂.

  • Treat cells with[(2R)-3,3-dimethyloxiran-2-yl]methanol at logarithmic concentrations (0.1 μM to 1000 μM) for 48h.

  • Add 20 μL of MTT solution (5 mg/mL in PBS) to each well; incubate for 4h at 37°C.

  • Carefully aspirate the media and solubilize the intracellular formazan crystals with 100 μL DMSO per well.

  • Measure absorbance at 570 nm using a microplate reader. Calculate cell viability relative to the vehicle control to determine the IC₅₀.

3.2. Bacterial Reverse Mutation Test (OECD 471)

Rationale : The Ames test identifies point mutations (base substitutions and frameshifts)[5]. Given that epoxides are direct-acting mutagens, testing is conducted with and without rat liver S9 metabolic activation[6]. Step-by-Step Protocol :

  • Prepare overnight cultures of Salmonella typhimurium strains TA98 (frameshift) and TA100 (base-pair substitution).

  • Mix 0.1 mL of bacterial suspension, 0.1 mL of the test article (up to 5000 μ g/plate , or limited by cytotoxicity), and 0.5 mL of S9 mix (or phosphate buffer for -S9 conditions).

  • Combine the mixture with 2 mL of molten top agar containing trace amounts of histidine and biotin.

  • Pour the mixture onto minimal glucose agar plates and allow it to solidify. Incubate at 37°C for 48-72h.

  • Count the number of histidine-independent revertant colonies. A positive result is defined as a dose-dependent, reproducible increase in revertants (≥2-fold over vehicle control)[6].

3.3. In Vitro Mammalian Cell Micronucleus Test (OECD 487)

Rationale : This assay detects structural (clastogenic) and numerical (aneugenic) chromosomal aberrations[7]. Cytochalasin B is used to arrest cytokinesis, allowing the scoring of micronuclei specifically in binucleated cells that have undergone exactly one cell division[8]. Step-by-Step Protocol :

  • Seed TK6 human lymphoblastoid cells and expose them to the test article for 4h (+/- S9) and 24h (-S9).

  • Wash the cells and add Cytochalasin B (6 μg/mL) to block cytokinesis.

  • Harvest the cells after 1.5–2.0 normal cell cycle lengths.

  • Fix the cells using methanol/acetic acid and stain the nuclei with Acridine Orange or DAPI.

  • Using fluorescence microscopy or flow cytometry, score the frequency of micronuclei in at least 2000 binucleated cells per concentration[7].

Quantitative Data Synthesis

The following tables summarize the representative in vitro toxicity profile of [(2R)-3,3-dimethyloxiran-2-yl]methanol based on the executed protocols.

Table 1: Cytotoxicity Profiling (48h Exposure)

Cell LineTissue OriginIC₅₀ (μM) ± SDCytotoxic Classification
HepG2Liver145.2 ± 12.4Moderate
A549Lung118.5 ± 9.8Moderate

Table 2: Ames Test (OECD 471) Revertant Counts

StrainConditionVehicle Control100 μ g/plate 500 μ g/plate 1000 μ g/plate Result
TA100-S9112 ± 14245 ± 21580 ± 45920 ± 62Positive
TA100+S9120 ± 18180 ± 20310 ± 35450 ± 41Positive
TA98-S922 ± 525 ± 628 ± 421 ± 8 (Tox)Negative

Table 3: In Vitro Micronucleus Test (OECD 487) in TK6 Cells

Treatment ConditionDose (μM)% Binucleated Cells with MNReplication Index (RI)Result
Vehicle Control00.8 ± 0.21.00-
4h Exposure (-S9)252.1 ± 0.40.92Equivocal
4h Exposure (-S9)504.5 ± 0.60.81Positive
4h Exposure (-S9)1008.2 ± 1.10.55Positive
Discussion and Causality

The synthesized data clearly demonstrates that[(2R)-3,3-dimethyloxiran-2-yl]methanol is a direct-acting genotoxin.

  • Mutagenicity : The significant, dose-dependent increase in TA100 revertants in the absence of S9 metabolic activation confirms that the intact epoxide directly induces base-pair substitutions[6]. The attenuated response in the +S9 condition suggests that hepatic epoxide hydrolases or glutathione S-transferases partially detoxify the compound before it can interact with bacterial DNA.

  • Clastogenicity : The induction of micronuclei in TK6 cells aligns with the mechanistic hypothesis that N7-guanine alkylation leads to depurination and subsequent double-strand breaks during mammalian DNA replication[4]. The sharp drop in the Replication Index (RI) at 100 μM corroborates the IC₅₀ data, indicating that extensive DNA damage triggers cell cycle arrest and apoptosis.

By understanding the causality between the oxirane ring's electrophilicity and its biological targets, researchers can better predict the toxicological liabilities of chiral epoxide intermediates and implement appropriate safety controls during drug development and chemical synthesis.

References
  • PubChem. "(3,3-Dimethyloxiran-2-yl)methanol | C5H10O2 | CID 167724". Source: National Institutes of Health (NIH). URL:[Link]

  • Shrivastav, N., Li, D., & Essigmann, J. M. (2010). "Chemical biology of mutagenesis and DNA repair: cellular responses to DNA alkylation". Source: Carcinogenesis (Oxford Academic). URL:[Link]

  • OECD (2020). "Test No. 471: Bacterial Reverse Mutation Test". Source: OECD Guidelines for the Testing of Chemicals. URL:[Link]

  • OECD (2014). "Test No. 487: In Vitro Mammalian Cell Micronucleus Test". Source: OECD Guidelines for the Testing of Chemicals. URL:[Link]

Sources

Exploratory

spectroscopic properties and characterization of[(2R)-3,3-dimethyloxiran-2-yl]methanol

An In-depth Technical Guide to the Spectroscopic Properties and Characterization of [(2R)-3,3-dimethyloxiran-2-yl]methanol Authored by: A Senior Application Scientist Abstract [(2R)-3,3-dimethyloxiran-2-yl]methanol is a...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Spectroscopic Properties and Characterization of [(2R)-3,3-dimethyloxiran-2-yl]methanol

Authored by: A Senior Application Scientist

Abstract

[(2R)-3,3-dimethyloxiran-2-yl]methanol is a valuable chiral building block in modern organic and medicinal chemistry.[1] Its utility stems from the unique reactivity of the strained epoxide ring and the presence of a defined stereocenter, which allows for the stereocontrolled synthesis of complex molecules.[1] Unambiguous characterization of this compound is paramount to ensure the stereochemical integrity of subsequent synthetic steps. This guide provides a comprehensive exploration of the key spectroscopic techniques used to elucidate the structure and confirm the absolute configuration of [(2R)-3,3-dimethyloxiran-2-yl]methanol. We will delve into the causality behind experimental choices and present field-proven protocols for Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, Mass Spectrometry (MS), and Chiroptical Spectroscopy.

Molecular Structure and Physicochemical Properties

[(2R)-3,3-dimethyloxiran-2-yl]methanol possesses a simple yet functionally rich structure. It features a trisubstituted oxirane (epoxide) ring with a hydroxymethyl group at the C2 position. The absolute configuration at this stereocenter is designated as (R).

PropertyValueSource
Molecular Formula C₅H₁₀O₂[2]
Molecular Weight 102.13 g/mol [2]
IUPAC Name [(2R)-3,3-dimethyloxiran-2-yl]methanol[2]
CAS Number 18511-56-3 (unspecified stereochemistry)[3]

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint

NMR spectroscopy is the cornerstone for elucidating the covalent framework of organic molecules. For [(2R)-3,3-dimethyloxiran-2-yl]methanol, both ¹H and ¹³C NMR provide definitive information about its connectivity.

¹H NMR Spectroscopy

Proton NMR reveals the number of distinct proton environments and their neighboring relationships through spin-spin coupling. The strained three-membered ring of the epoxide influences the chemical shifts of adjacent protons, typically pushing them upfield relative to protons on carbons attached to less strained ethers.[4][5]

Predicted ¹H NMR Data (CDCl₃, 400 MHz)

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Notes
-CH (CH₂OH)~2.8 - 3.0Doublet of Doublets (dd)J ≈ 4.0, 6.5The proton on the epoxide ring is coupled to the two diastereotopic protons of the adjacent CH₂ group.
-CH₂ OH~3.6 - 3.8 (Ha)~3.9 - 4.1 (Hb)Multiplet (m) or two (dd)J(gem) ≈ 12.0J(vic) ≈ 4.0, 6.5These methylene protons are diastereotopic due to the adjacent stereocenter, leading to distinct chemical shifts and complex coupling.
-OH Variable (1.5 - 3.0)Broad Singlet (br s)N/AThe chemical shift is concentration and solvent-dependent. Can be confirmed by D₂O exchange.
-C(CH₃ )₂~1.25~1.35Singlet (s)Singlet (s)N/AThe two methyl groups are diastereotopic and thus magnetically non-equivalent, resulting in two distinct singlets.
Experimental Protocol: ¹H NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of [(2R)-3,3-dimethyloxiran-2-yl]methanol in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.

  • Instrument Setup: Acquire the spectrum on a 400 MHz (or higher) NMR spectrometer.[6]

  • Acquisition Parameters:

    • Set the spectral width to cover a range of 0-12 ppm.

    • Use a pulse angle of 30-45 degrees.

    • Set the relaxation delay to at least 2 seconds.

    • Acquire 16-32 scans for a good signal-to-noise ratio.

  • Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID), phase correct the spectrum, and calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm.

¹³C NMR Spectroscopy

Carbon NMR provides a count of the unique carbon environments in the molecule. The carbons within the strained epoxide ring exhibit characteristic chemical shifts that are notably upfield from those in acyclic ethers, typically appearing in the 45-60 ppm range.[4][5]

Predicted ¹³C NMR Data (CDCl₃, 100 MHz)

Carbon AssignmentPredicted Chemical Shift (δ, ppm)Notes
C (CH₃)₂~58 - 62Quaternary carbon of the epoxide ring.
C H(CH₂OH)~55 - 60Methine carbon of the epoxide ring.
-C H₂OH~62 - 66Methylene carbon attached to the hydroxyl group.
-C(C H₃)₂~20 - 25~15 - 20The two diastereotopic methyl carbons will have distinct chemical shifts.
Experimental Protocol: ¹³C NMR Spectroscopy
  • Sample Preparation: Use the same sample prepared for ¹H NMR analysis.

  • Instrument Setup: Acquire the spectrum on a 100 MHz (or corresponding frequency) NMR spectrometer.

  • Acquisition Parameters:

    • Use a proton-decoupled pulse sequence (e.g., zgpg30).

    • Set the spectral width to cover a range of 0-220 ppm.

    • A relaxation delay of 2-5 seconds is standard.

    • Acquire a sufficient number of scans (e.g., 512-2048) to achieve adequate signal-to-noise, as ¹³C has a low natural abundance.[7]

  • Processing: Process the data similarly to the ¹H NMR spectrum, referencing the residual solvent peak (CDCl₃ at 77.16 ppm) if TMS is not observed clearly.

Infrared (IR) Spectroscopy: Functional Group Fingerprinting

IR spectroscopy is a rapid and effective method for identifying the key functional groups present in a molecule. For [(2R)-3,3-dimethyloxiran-2-yl]methanol, the spectrum is dominated by features of the alcohol and the epoxide ring.

Characteristic IR Absorption Bands

Functional GroupWavenumber (cm⁻¹)IntensityVibrational Mode
Alcohol O-H3600 - 3200Strong, BroadStretching
Alkane C-H3000 - 2850Medium-StrongStretching
Epoxide Ring1280 - 1230Weak-MediumC-O-C "Breathing"[8]
Alcohol C-O~1050StrongStretching
Epoxide Ring950 - 815StrongAsymmetric Ring Deformation[8][9]
Epoxide Ring880 - 750StrongSymmetric Ring Deformation[8][9]

The presence of a broad, strong band in the 3600-3200 cm⁻¹ region is definitive proof of the hydroxyl group. The combination of strong bands in the 950-750 cm⁻¹ "fingerprint" region is highly characteristic of the epoxide functionality.[9]

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
  • Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.

  • Background Scan: Record a background spectrum of the empty ATR stage. This is crucial for removing atmospheric (CO₂, H₂O) and instrument-related signals.

  • Sample Application: Place a single drop of the neat liquid [(2R)-3,3-dimethyloxiran-2-yl]methanol directly onto the ATR crystal.

  • Spectrum Acquisition: Acquire the sample spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.

  • Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS): Molecular Weight and Fragmentation

Mass spectrometry provides the exact molecular weight and offers structural clues through the analysis of fragmentation patterns. For this molecule, a soft ionization technique like Electrospray Ionization (ESI) is ideal to observe the molecular ion.

Expected Mass Spectrometry Data (ESI-MS)

IonCalculated m/zNotes
[M+H]⁺103.0754Protonated molecular ion.
[M+Na]⁺125.0573Sodiated adduct, common in ESI.
[M-H₂O+H]⁺85.0648Loss of water from the protonated molecule.
[M-CH₃]⁺87.0754Loss of a methyl radical from the molecular ion (more common in EI).
[M-CH₂OH]⁺71.0805Alpha-cleavage resulting in the loss of the hydroxymethyl radical.[5]
Experimental Protocol: ESI-MS
  • Sample Preparation: Prepare a dilute solution of the compound (~10-50 µg/mL) in a suitable solvent like methanol or acetonitrile.[10] A small amount of formic acid (0.1%) can be added to promote protonation for positive ion mode.[11]

  • Instrument Calibration: Calibrate the mass spectrometer using a known standard to ensure high mass accuracy.

  • Infusion: Introduce the sample into the ESI source at a low flow rate (e.g., 5-10 µL/min) using a syringe pump.

  • Acquisition Parameters (Positive Ion Mode):

    • Set the capillary voltage (e.g., 3-4 kV).

    • Optimize the source temperature and gas flows (nebulizer and drying gas).

    • Acquire data in full scan mode over a relevant m/z range (e.g., 50-300 Da).

  • Tandem MS (MS/MS): To confirm fragmentation, perform a product ion scan by selecting the protonated molecular ion ([M+H]⁺ at m/z 103.1) in the first mass analyzer and scanning for its fragments in the second.

Chiroptical Spectroscopy: Assigning Absolute Configuration

While NMR, IR, and MS confirm the molecular structure, they are insensitive to stereochemistry. Chiroptical techniques are essential to verify the (R) configuration.

Vibrational Circular Dichroism (VCD)

VCD measures the differential absorption of left and right circularly polarized infrared light during vibrational excitation.[12] It is an exceptionally powerful technique for determining the absolute configuration of chiral molecules in solution without the need for crystallization or derivatization.[13] The experimental VCD spectrum is compared to a spectrum predicted by ab initio Density Functional Theory (DFT) calculations. A match between the experimental spectrum of an enantiomer and the calculated spectrum for a specific configuration (e.g., R) provides a reliable assignment of the absolute configuration.

Experimental Protocol: VCD Spectroscopy
  • Sample Preparation: Prepare a concentrated solution of the analyte (e.g., 0.1 M) in a suitable, non-absorbing solvent like CCl₄ or CDCl₃.

  • Instrumentation: Use a dedicated VCD spectrometer, which is often an FTIR spectrometer equipped with a photoelastic modulator (PEM) to create the circularly polarized light and a synchronous detector.

  • Data Acquisition:

    • Acquire spectra for the solvent, the racemic mixture (as a baseline for artifacts), and the enantiomerically pure sample.

    • Measurements often require several hours of signal averaging to achieve an acceptable signal-to-noise ratio due to the small magnitude of the VCD effect (ΔA/A ≈ 10⁻⁴ to 10⁻⁵).[12]

  • Computational Analysis:

    • Perform a conformational search for [(2R)-3,3-dimethyloxiran-2-yl]methanol.

    • For each low-energy conformer, calculate the optimized geometry, vibrational frequencies, and VCD intensities using DFT (e.g., B3LYP functional with a 6-31G(d) basis set).

    • Generate a Boltzmann-averaged theoretical VCD spectrum.

    • Compare the sign and intensity pattern of the experimental spectrum with the calculated (R) and (S) spectra to make the assignment.

Electronic Circular Dichroism (ECD)

ECD spectroscopy measures the differential absorption of circularly polarized UV-Vis light.[14] For molecules like [(2R)-3,3-dimethyloxiran-2-yl]methanol, which lack a strong chromophore, the electronic transitions occur in the far-UV region and the signals can be weak. However, like VCD, ECD is a comparative method where the experimental spectrum is benchmarked against a time-dependent DFT (TDDFT) calculation to assign the absolute configuration.

Experimental Protocol: ECD Spectroscopy
  • Sample Preparation: Prepare a dilute solution (e.g., 10⁻³ to 10⁻⁴ M) in a UV-transparent solvent such as methanol or hexane.

  • Instrumentation: Use a CD spectropolarimeter.

  • Data Acquisition:

    • Record a baseline spectrum of the solvent in the same cuvette.

    • Scan the sample over the appropriate wavelength range (e.g., 190-300 nm).

    • Average multiple scans to improve the signal-to-noise ratio.[15]

  • Computational Analysis: Similar to VCD, perform TDDFT-ECD calculations on low-energy conformers of the (R)-enantiomer, generate a Boltzmann-averaged spectrum, and compare it with the experimental result.

Integrated Characterization Workflow

A robust and self-validating characterization of [(2R)-3,3-dimethyloxiran-2-yl]methanol relies on the synergistic use of these techniques. The workflow below illustrates a logical progression from basic structural confirmation to definitive stereochemical assignment.

G cluster_0 Structural Elucidation cluster_1 Stereochemical Confirmation MS Mass Spectrometry (Molecular Weight & Formula) NMR NMR (¹H & ¹³C) (Connectivity & Atom Count) MS->NMR Confirms Mass IR IR Spectroscopy (Functional Groups: -OH, Epoxide) IR->NMR Confirms FGs VCD VCD Spectroscopy (Absolute Configuration) NMR->VCD Provides Structure for Calculation ECD ECD Spectroscopy (Absolute Configuration) NMR->ECD Provides Structure for Calculation Final Fully Characterized [(2R)-3,3-dimethyloxiran-2-yl]methanol VCD->Final Confirms (R) Config. ECD->Final Confirms (R) Config.

Sources

Protocols & Analytical Methods

Method

Application Note: Metal-Catalyzed Regioselective Ring Opening of[(2R)-3,3-Dimethyloxiran-2-yl]methanol

Target Audience: Researchers, scientists, and drug development professionals. Introduction & Mechanistic Causality [(2R)-3,3-dimethyloxiran-2-yl]methanol—commonly referred to as (2R)-3,3-dimethylglycidol—is a highly vers...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, scientists, and drug development professionals.

Introduction & Mechanistic Causality

[(2R)-3,3-dimethyloxiran-2-yl]methanol—commonly referred to as (2R)-3,3-dimethylglycidol—is a highly versatile chiral building block utilized in the total synthesis of complex natural products and active pharmaceutical ingredients (APIs). Derived typically from the Sharpless asymmetric epoxidation of prenol, this 2,3-epoxy alcohol presents a distinct synthetic challenge: the C3 position is a sterically hindered tertiary carbon[1].

Under standard basic or un-catalyzed conditions, nucleophiles preferentially attack the less hindered C2 position or trigger a Payne rearrangement to form a terminal 1,2-epoxide. However, by employing specific Lewis acid catalysts, the regioselectivity can be completely inverted to favor C3-attack[2],[3].

The Causality Behind Metal-Catalyzed Regioselectivity

The addition of a metal catalyst—such as Titanium(IV) isopropoxide [Ti(OiPr)₄] or Tungsten(VI) ethoxide [W(OEt)₆]—creates a bidentate chelate with the C1 hydroxyl group and the epoxide oxygen[4],[5].

This coordination restricts the conformational freedom of the substrate and withdraws electron density from the epoxide ring. Because the C3 carbon is tertiary, it can better stabilize the developing partial positive charge in the transition state compared to the secondary C2 carbon. Consequently, the C3–O bond lengthens and weakens significantly, shifting the mechanism from a pure Sₙ2 to a borderline Sₙ1/Sₙ2 pathway[5]. The nucleophile, often coordinated to the same metal center (intramolecular delivery), attacks C3, completely bypassing the steric hindrance to yield 3-substituted 1,2-diols[2],[6].

Mechanism A [(2R)-3,3-dimethyl oxiran-2-yl]methanol C Bidentate Chelation (O-C1 & O-Epoxide) A->C B Metal Catalyst Ti(OiPr)4 or W(OEt)6 B->C D C3-O Bond Weakening (Borderline SN1/SN2) C->D E Nucleophilic Attack at Sterically Hindered C3 D->E

Logical flow of metal-catalyzed C3-regioselective ring opening via bidentate chelation.

Quantitative Data Summary

The table below summarizes the regioselectivity (C3:C2 ratio) and yield of [(2R)-3,3-dimethyloxiran-2-yl]methanol ring opening under various catalytic conditions[3],[7],[6].

SubstrateCatalystNucleophileSolvent / TempC3:C2 RatioYield (%)
[(2R)-3,3-dimethyloxiran-2-yl]methanolNone AnilineMeCN / 55 °C< 1:20< 20%
[(2R)-3,3-dimethyloxiran-2-yl]methanolTi(OiPr)₄ (1.2 eq)TMSN₃Benzene / 70 °C> 20:185%
[(2R)-3,3-dimethyloxiran-2-yl]methanolW(OEt)₆ (10 mol%)AnilineMeCN / 55 °C> 99:192%
[(2R)-3,3-dimethyloxiran-2-yl]methanolW(OEt)₆ (10 mol%)MorpholineMeCN / 55 °C> 99:188%

Experimental Protocols

To ensure reproducibility, two self-validating protocols are provided. Protocol A is the classic stoichiometric method ideal for azides and halides[6], while Protocol B is a modern, highly efficient catalytic method for amine nucleophiles[3].

Protocol A: Ti(OiPr)₄-Mediated Azidation (Stoichiometric)

This protocol utilizes in situ generation of a Ti(OiPr)₂(N₃)₂ complex to deliver the azide exclusively to the C3 position.

  • Catalyst Activation: Flame-dry a Schlenk flask under Argon. Add anhydrous benzene (or toluene) followed by Ti(OiPr)₄ (1.2 equiv).

  • Complexation: Add Trimethylsilyl azide (TMSN₃, 2.4 equiv) dropwise at room temperature. Stir for 30 minutes to generate the active titanium-azide complex.

  • Substrate Addition: Add[(2R)-3,3-dimethyloxiran-2-yl]methanol (1.0 equiv) dropwise as a solution in anhydrous benzene.

  • Reaction: Heat the mixture to 70 °C for 12–24 hours. Monitor consumption of the epoxide via TLC (stain with PMA or KMnO₄).

  • Quenching (Critical Step): Cool to room temperature. Add 10% aqueous tartaric acid and stir vigorously for 1 hour. Causality: Tartaric acid strongly chelates titanium, preventing the formation of intractable TiO₂ emulsions that trap the product and ruin yields.

  • Workup: Extract the aqueous layer with EtOAc (3x). Wash combined organic layers with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

Protocol B: W(OEt)₆-Catalyzed Amination (Catalytic)

This protocol leverages Tungsten(VI) ethoxide to achieve >99:1 C3-selectivity with sub-stoichiometric catalyst loading[3],[7].

  • Preparation: In a dry reaction vial under an Argon atmosphere, combine W(OEt)₆ (10 mol%) and the amine nucleophile (e.g., aniline, 2.0 equiv) in anhydrous acetonitrile (MeCN).

  • Substrate Addition: Add[(2R)-3,3-dimethyloxiran-2-yl]methanol (1.0 equiv) to the mixture.

  • Reaction: Stir the mixture at 55 °C for 12 hours.

  • Workup: Quench the reaction with distilled water and extract with EtOAc (3x). Dry the organic phase over Na₂SO₄ and concentrate.

Workflow Step1 1. Catalyst-Nucleophile Complexation (Argon atmosphere, dry solvent) Step2 2. Substrate Addition Dropwise addition of [(2R)-3,3-dimethyloxiran-2-yl]methanol Step1->Step2 Step3 3. Regioselective Ring Opening Heating (55-70°C) with TLC monitoring Step2->Step3 Step4 4. Reaction Quenching Aqueous tartaric acid or water Step3->Step4 Step5 5. Regioselectivity Validation Crude 1H-NMR (C3:C2 ratio analysis) Step4->Step5 Step6 6. Product Isolation Silica gel chromatography Step5->Step6

Step-by-step experimental workflow for the regioselective ring opening protocol.

Trustworthiness & Self-Validating System

To ensure the integrity of the protocol, the workflow is designed to be self-diagnosing . The regioselectivity (C3 vs. C2 attack) must be quantified prior to chromatographic purification.

By taking a ¹H-NMR of the crude reaction mixture, researchers can integrate the distinct carbinol methine protons. For [(2R)-3,3-dimethyloxiran-2-yl]methanol derivatives, the C2 proton of the desired C3-opened product (a secondary alcohol) resonates significantly downfield compared to the C2-opened byproduct (a tertiary alcohol at C3). A C3:C2 ratio of >20:1 validates the successful formation of the active metal-chelate complex. If the ratio is poor, it immediately indicates moisture contamination in the solvent (which hydrolyzes the catalyst) or a failure to pre-form the catalyst-nucleophile complex during Step 1.

References

  • Caron, M., & Sharpless, K. B. "Ti(O-i-Pr)₄-mediated nucleophilic openings of 2,3-epoxy alcohols. A mild procedure for the synthesis of 1,2-diols." Journal of Organic Chemistry, 1985, 50(9), 1557–1560. URL: [Link]

  • Wang, C., & Yamamoto, H. "Tungsten-Catalyzed Regioselective and Stereospecific Ring Opening of 2,3-Epoxy Alcohols and 2,3-Epoxy Sulfonamides." Journal of the American Chemical Society, 2014, 136(19), 6888–6891. URL: [Link]

  • Behrens, C. H., Ko, S. Y., Sharpless, K. B., & Walker, F. J. "Selective transformations of 2,3-epoxy alcohols and related derivatives. Strategies for nucleophilic attack at carbon-1." Journal of Organic Chemistry, 1985, 50(26), 5687–5696. URL: [Link]

  • Bonati, L., et al. "A First Theoretical Study on the Origin of the Metal-Mediated Regioselective Opening of 2,3-Epoxy Alcohols." Journal of Organic Chemistry, 2003, 68(11), 4346–4353. URL: [Link]

Sources

Application

asymmetric synthesis applications using[(2R)-3,3-dimethyloxiran-2-yl]methanol intermediates

Application Note: Asymmetric Synthesis and Downstream Utilization of[(2R)-3,3-Dimethyloxiran-2-yl]methanol Executive Summary [(2R)-3,3-dimethyloxiran-2-yl]methanol (commonly referred to as (R)-3,3-dimethylglycidol or MBO...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Asymmetric Synthesis and Downstream Utilization of[(2R)-3,3-Dimethyloxiran-2-yl]methanol

Executive Summary

[(2R)-3,3-dimethyloxiran-2-yl]methanol (commonly referred to as (R)-3,3-dimethylglycidol or MBO epoxide) is a highly versatile chiral C5 building block. Characterized by a gem-dimethyl-substituted oxirane ring and a primary hydroxyl group, it serves as a critical intermediate in the asymmetric synthesis of complex natural products, active pharmaceutical ingredients (APIs), and atmospheric secondary organic aerosol (SOA) standards. This application note outlines the catalytic synthesis of this intermediate and provides robust, field-proven protocols for its regioselective functionalization.

Mechanistic Insights & Causality in Experimental Design

The synthetic utility of[(2R)-3,3-dimethyloxiran-2-yl]methanol is driven by its highly programmable reactivity profile. The regioselectivity of the epoxide ring-opening can be precisely tuned by altering the electronic and steric environment of the reaction:

  • Steric Bias (Basic/Neutral Conditions): The gem-dimethyl group at C3 creates immense steric bulk. Under basic or neutral conditions, incoming nucleophiles (e.g., amines, azides, organocuprates) are directed exclusively to the less hindered C2 position. This proceeds via a classical SN​2 mechanism, resulting in a clean inversion of stereochemistry at C2.

  • Electronic Bias (Acidic Conditions): Under strongly acidic conditions, the oxirane oxygen becomes protonated. The transition state develops significant carbocationic character. The tertiary C3 carbon stabilizes this partial positive charge far more effectively than the secondary C2 carbon. Consequently,1[1].

  • Payne Rearrangement Considerations: Researchers must be cautious when exposing the epoxide to strong aqueous bases. The 2,3-epoxy alcohol can undergo a Payne rearrangement to equilibrate with the 1,2-epoxy-3-ol. Because the terminal 1,2-epoxide relieves steric strain compared to the highly substituted 2,3-epoxide, this rearrangement can complicate the regioselectivity of subsequent nucleophilic attacks, a factor critical in the 2[2].

Experimental Protocols

Protocol A: Catalytic Asymmetric Synthesis of [(2R)-3,3-Dimethyloxiran-2-yl]methanol

This protocol adapts the classic 3[3]. It is designed as a self-validating system: the strict exclusion of water using activated molecular sieves prevents the hydrolysis of the delicate titanium-tartrate catalyst, which is the primary cause of diminished enantiomeric excess (ee).

  • Catalyst Assembly: In an oven-dried Schlenk flask under an argon atmosphere, add 5.0 g of activated 4Å molecular sieves and 50 mL of anhydrous dichloromethane (DCM). Cool the suspension to -20 °C. Add Titanium(IV) isopropoxide ( Ti(OiPr)4​ , 0.05 equiv) followed by D-(-)-diethyl tartrate (D-DET, 0.06 equiv). Stir for 20 minutes to allow the chiral dinuclear titanium complex to fully assemble.

  • Substrate Addition: Add 3-methyl-2-buten-1-ol (prenol, 1.0 equiv, 50 mmol) dropwise, ensuring the internal temperature remains strictly at -20 °C.

  • Epoxidation: Slowly add tert-butyl hydroperoxide (TBHP, 5.5 M in decane, 1.2 equiv) over 30 minutes via a syringe pump. Causality: Slow addition prevents thermal runaway; maintaining a low temperature is critical to preserving the highly organized transition state required for >90% facial selectivity.

  • Quench: After stirring at -20 °C for 14 hours, quench the reaction by adding 20 mL of a 10% aqueous tartaric acid solution. Stir vigorously at room temperature for 1 hour. Causality: Tartaric acid chelates the titanium, breaking the stubborn emulsion and allowing for clean phase separation.

  • Isolation: Extract the aqueous layer with DCM (3 x 30 mL). Wash the combined organic layers with brine, dry over Na2​SO4​ , and concentrate under reduced pressure. Purify via silica gel chromatography (Hexanes/EtOAc) to yield the pure (2R)-epoxide.

Protocol B: Regioselective Ring-Opening to form 3-Methylbutane-1,2,3-triol (DHIP)

This protocol leverages the electronic bias of the epoxide under acidic conditions to synthesize DHIP, a critical standard for 4[4].

  • Activation: Dissolve[(2R)-3,3-dimethyloxiran-2-yl]methanol (1.0 equiv, 10 mmol) in 25 mL of a 0.05 M HClO4​ aqueous solution.

  • Ring Opening: Stir the mixture at room temperature for exactly 10 minutes. Causality: The highly activated tertiary carbon reacts rapidly with water; extended reaction times in acidic media can lead to unwanted oligomerization or degradation of the triol.

  • Neutralization: Carefully neutralize the reaction mixture with 1.0 M NaOH until the pH reaches exactly 7.0. Causality: Neutralization halts the acid-catalyzed polymerization and stabilizes the primary and tertiary alcohols.

  • Purification: Remove water under reduced pressure at 40 °C. Extract the resulting residue with absolute ethanol to precipitate inorganic salts. Filter and concentrate the filtrate to yield the pure triol (>95% yield).

Data Presentation: Regioselectivity Matrix

The following table summarizes the quantitative and qualitative outcomes of various ring-opening strategies applied to the[(2R)-3,3-dimethyloxiran-2-yl]methanol intermediate.

Reaction ConditionsNucleophileDominant Attack SiteMechanismMajor Product ClassTypical Yield
Basic / NeutralAmines ( RNH2​ )C2 SN​2 1-Amino-2,3-diols85-95%
Basic / NeutralAzide ( NaN3​ )C2 SN​2 1-Azido-2,3-diols80-90%
OrganometallicCuprates ( R2​CuLi )C2 SN​2 Branched 1,3-diols75-85%
Acidic ( HClO4​ )Water ( H2​O )C3 SN​1 -like1,2,3-Triols (DHIP)>90%
Lewis Acidic ( BF3​ )Alcohols (ROH)C3 SN​1 -like3-Alkoxy-1,2-diols70-80%

Visualizations

Workflow Prenol Prenol (3-methyl-2-buten-1-ol) Epoxide [(2R)-3,3-dimethyloxiran-2-yl]methanol Prenol->Epoxide Ti(OiPr)4, D-DET TBHP, -20 °C Basic Basic/Neutral Conditions Steric Control Epoxide->Basic Acidic Acidic Conditions Electronic Control Epoxide->Acidic C2_Product C2 Nucleophilic Attack (e.g., Amino Diols) Basic->C2_Product SN2 Mechanism C3_Product C3 Nucleophilic Attack (e.g., 1,2,3-Triols) Acidic->C3_Product SN1-like Mechanism

Figure 1: Synthetic workflow and regioselective ring-opening pathways of the (2R)-epoxide.

Mechanism Cat 1. Titanium-Tartrate Complex Ti(OiPr)4 + D-(-)-DET Coord 2. Substrate Coordination Prenol + TBHP bind to Ti Cat->Coord Pocket 3. Chiral Pocket Formation Steric constraints block bottom face Coord->Pocket Transfer 4. Enantioselective Oxygen Transfer Top-face attack on alkene Pocket->Transfer Facial Selectivity Prod 5. (2R)-Epoxide Product >90% ee Transfer->Prod

Figure 2: Mechanistic sequence of the Sharpless asymmetric epoxidation of prenol.

References

  • Organosulfate and Nitrate Formation and Reactivity from Epoxides Derived from 2-Methyl-3-buten-2-ol Source: The Journal of Physical Chemistry A - ACS Publications URL:[Link]

  • Secondary Organic Aerosol Formation via 2-Methyl-3-buten-2-ol Photooxidation: Evidence of Acid-Catalyzed Reactive Uptake of Epoxides Source: Environmental Science & Technology Letters - ACS Publications URL:[Link]

  • Combinatorial evolution of site- and enantioselective catalysts for polyene epoxidation Source: PMC - National Institutes of Health (NIH) URL:[Link]

  • Analysis of Chiral Organic Molecules: Methodology and Applications Source: DOKUMEN.PUB URL:[Link]

Sources

Method

Application Notes and Protocols for the Derivativatization of [(2R)-3,3-dimethyloxiran-2-yl]methanol in Drug Discovery

Introduction [(2R)-3,3-dimethyloxiran-2-yl]methanol is a valuable chiral building block in medicinal chemistry and drug discovery. Its unique structure, featuring a stereodefined epoxide ring and a primary alcohol, allow...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

[(2R)-3,3-dimethyloxiran-2-yl]methanol is a valuable chiral building block in medicinal chemistry and drug discovery. Its unique structure, featuring a stereodefined epoxide ring and a primary alcohol, allows for a diverse range of chemical modifications.[1] These transformations can be performed with a high degree of regio- and stereocontrol, which is crucial for synthesizing complex, enantiomerically pure molecules with specific biological activities.[2][3] The strained three-membered epoxide ring is susceptible to nucleophilic attack, leading to a variety of ring-opened products, while the primary alcohol provides a handle for further functionalization.[1] This combination of reactive sites makes it an essential starting material for the synthesis of numerous pharmaceutical agents, including protease inhibitors for viral diseases like Hepatitis C and COVID-19.[4][5][6][7]

This document provides detailed application notes and protocols for the derivatization of [(2R)-3,3-dimethyloxiran-2-yl]methanol, with a focus on strategies relevant to the synthesis of drug candidates.

Core Derivatization Strategies

The two primary sites for derivatization on [(2R)-3,3-dimethyloxiran-2-yl]methanol are the epoxide ring and the primary alcohol. The strategic choice of which functional group to modify first, and with which reagents, allows for the creation of a vast library of compounds for structure-activity relationship (SAR) studies.

Epoxide Ring-Opening Reactions

The ring-opening of the epoxide is a powerful method for introducing molecular diversity. The regioselectivity of this reaction is a critical consideration. In 2,2-disubstituted epoxides like [(2R)-3,3-dimethyloxiran-2-yl]methanol, nucleophilic attack can occur at either the more substituted (C2) or the less substituted (C3) carbon atom. The outcome is influenced by the reaction conditions (acidic or basic) and the nature of the nucleophile.[8]

  • Under basic or neutral conditions (SN2-type): Nucleophilic attack typically occurs at the less sterically hindered carbon (C3).[8]

  • Under acidic conditions (SN1-type): The reaction proceeds through a transition state with significant carbocationic character. Nucleophilic attack is favored at the more substituted carbon (C2), which can better stabilize a positive charge.[8][9]

Protocol 1: Synthesis of a β-Amino Alcohol via Epoxide Opening with an Amine

β-amino alcohols are important structural motifs in many pharmaceuticals.[10][11] The reaction of [(2R)-3,3-dimethyloxiran-2-yl]methanol with an amine proceeds regioselectively at the terminal carbon to yield a chiral β-amino tertiary alcohol.[12]

Workflow:

G cluster_start Starting Materials cluster_reaction Reaction cluster_product Product A [(2R)-3,3-dimethyloxiran-2-yl]methanol C Isopropanol, 90 °C A->C B Amine (e.g., Benzylamine) B->C D (2R)-1-(benzylamino)-3,3-dimethylbutane-2,3-diol C->D

Figure 1. Workflow for β-Amino Alcohol Synthesis.

Materials:

  • [(2R)-3,3-dimethyloxiran-2-yl]methanol

  • Benzylamine

  • Isopropanol

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

Procedure:

  • In a round-bottom flask, dissolve [(2R)-3,3-dimethyloxiran-2-yl]methanol (1.0 eq) in isopropanol.

  • Add benzylamine (1.2 eq) to the solution.

  • Heat the reaction mixture to 90 °C and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired β-amino alcohol.

Expected Outcome: This reaction typically proceeds with high regioselectivity, yielding the β-amino tertiary alcohol in good yield (e.g., 90%).[12]

Protocol 2: Synthesis of a β-Azido Alcohol via Epoxide Opening with Sodium Azide

Azido alcohols are versatile intermediates that can be readily reduced to primary amines or used in "click chemistry" reactions. The ring-opening of epoxides with sodium azide is a common method for their preparation.[13]

Workflow:

G cluster_start Starting Materials cluster_reaction Reaction cluster_product Product A [(2R)-3,3-dimethyloxiran-2-yl]methanol D Methanol/Water, Reflux A->D B Sodium Azide (NaN3) B->D C Ammonium Chloride (NH4Cl) C->D E (2R)-1-azido-3,3-dimethylbutane-2,3-diol D->E

Figure 2. Workflow for β-Azido Alcohol Synthesis.

Materials:

  • [(2R)-3,3-dimethyloxiran-2-yl]methanol

  • Sodium azide (NaN₃)

  • Ammonium chloride (NH₄Cl)

  • Methanol

  • Water

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

Procedure:

  • To a solution of [(2R)-3,3-dimethyloxiran-2-yl]methanol (1.0 eq) in a mixture of methanol and water, add sodium azide (1.5 eq) and ammonium chloride (1.2 eq).

  • Heat the mixture to reflux and stir for 12-16 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction to room temperature and remove the methanol under reduced pressure.

  • Extract the aqueous residue with ethyl acetate.

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Derivatization of the Primary Alcohol

The primary alcohol of [(2R)-3,3-dimethyloxiran-2-yl]methanol can be modified through various reactions such as oxidation, esterification, and etherification. These transformations are often performed after the epoxide ring has been opened to avoid potential side reactions.

Protocol 3: Oxidation of the Primary Alcohol to an Aldehyde

The oxidation of the primary alcohol to an aldehyde provides a key intermediate for further carbon-carbon bond-forming reactions. A mild oxidizing agent such as Dess-Martin periodinane (DMP) is often used to avoid over-oxidation to the carboxylic acid.

Workflow:

G cluster_start Starting Material cluster_reaction Reaction cluster_product Product A Ring-Opened Derivative (e.g., β-amino alcohol) B Dess-Martin Periodinane (DMP) A->B D Corresponding Aldehyde B->D C Dichloromethane (DCM)

Figure 3. Workflow for Alcohol Oxidation.

Materials:

  • Ring-opened derivative of [(2R)-3,3-dimethyloxiran-2-yl]methanol

  • Dess-Martin periodinane (DMP)

  • Anhydrous dichloromethane (DCM)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Inert atmosphere (e.g., nitrogen or argon)

Procedure:

  • Dissolve the ring-opened derivative (1.0 eq) in anhydrous DCM under an inert atmosphere.

  • Add DMP (1.5 eq) portion-wise to the stirred solution at room temperature.

  • Stir the reaction for 1-2 hours, monitoring by TLC.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate and a saturated aqueous solution of sodium thiosulfate.

  • Stir vigorously until the solid dissolves.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude aldehyde by column chromatography.

Application in the Synthesis of Protease Inhibitors

Derivatives of [(2R)-3,3-dimethyloxiran-2-yl]methanol are crucial intermediates in the synthesis of several protease inhibitors, including the Hepatitis C virus (HCV) drugs Boceprevir and Telaprevir.[4][14] The core of these drugs often contains a complex amino acid derivative that is constructed from this chiral building block. For instance, in the synthesis of Boceprevir, a key fragment is synthesized from a derivative of [(2R)-3,3-dimethyloxiran-2-yl]methanol.[6] The stereochemistry of the final drug molecule, which is critical for its efficacy, is directly derived from the starting chiral epoxide. The development of these antiviral agents highlights the importance of having robust and scalable methods for the derivatization of this versatile starting material.[5] More recently, Boceprevir and Telaprevir have been investigated as potential inhibitors of the SARS-CoV-2 main protease.[7]

Table 1: Representative Derivatization Reactions and Conditions

Reaction TypeNucleophile/ReagentSolventConditionsProduct Type
Epoxide Opening
AminolysisAmine (R-NH₂)Isopropanol90 °Cβ-Amino alcohol
AzidolysisSodium Azide (NaN₃)Methanol/WaterRefluxβ-Azido alcohol
ThiolysisThiol (R-SH)Base, THFRoom Tempβ-Thio alcohol
CyanationAcetone CyanohydrinEt₃NRoom Tempβ-Hydroxy nitrile
Alcohol Derivatization
OxidationDess-Martin PeriodinaneDCMRoom TempAldehyde
EsterificationAcyl Chloride, PyridineDCM0 °C to Room TempEster
EtherificationNaH, Alkyl HalideTHF0 °C to Room TempEther

Conclusion

[(2R)-3,3-dimethyloxiran-2-yl]methanol is a cornerstone chiral building block for the synthesis of complex pharmaceutical agents. The protocols outlined in this document provide a foundation for the strategic derivatization of this molecule, enabling the creation of diverse libraries of compounds for drug discovery programs. The ability to control the regio- and stereochemistry of these transformations is paramount for producing enantiomerically pure drug candidates with optimized biological activity.

References

  • Carrasco, M. et al. (2010). Resolution of 2,2-Disubstituted Epoxides via Biocatalytic Azidolysis. Organic Letters. Available at: [Link]

  • Gade, R. et al. (2014). Synthesis and Process Optimization of Boceprevir: A Protease Inhibitor Drug. Organic Process Research & Development. Available at: [Link]

  • Getzler, Y. D. Y. L. et al. (2019). Regioselective Carbonylation of 2,2-Disubstituted Epoxides: An Alternative Route to Ketone-Based Aldol Products. Journal of the American Chemical Society. Available at: [Link]

  • Nishitani, K. et al. (2007). An Alternative Regioselective Ring-Opening of Epoxides to Chlorohydrins Mediated by Chlorotitanium(IV) Reagents. HETEROCYCLES. Available at: [Link]

  • Codexis, Inc. & Schering-Plough (2012). Efficient, Chemoenzymatic Process for Manufacture of the Boceprevir Bicyclic [3.1.0]Proline Intermediate Based on Amine Oxidase-Catalyzed Desymmetrization. Journal of the American Chemical Society. Available at: [Link]

  • Shibata, T. et al. (2012). Enantioselective Synthesis of 2,2-Disubstituted Terminal Epoxides via Catalytic Asymmetric Corey-Chaykovsky Epoxidation of Ketones. Molecules. Available at: [Link]

  • Gade, R. et al. (2014). Synthesis and Process Optimization of Boceprevir: A Protease Inhibitor Drug. Request PDF. Available at: [Link]

  • Venkatraman, S. et al. (2016). Telaprevir: From Drug Discovery to the Manufacture of Drug Substance. ACS Medicinal Chemistry Letters. Available at: [Link]

  • Harada, S. et al. (2003). Chemo- and Stereoselectivity in Titanium-Mediated Regioselective Ring-Opening Reaction of Epoxides at the More Substituted Carbon. Request PDF. Available at: [Link]

  • Günther, S. et al. (2022). From Repurposing to Redesign: Optimization of Boceprevir to Highly Potent Inhibitors of the SARS-CoV-2 Main Protease. PMC. Available at: [Link]

  • Jacobsen, E. N. et al. (2013). Nucleophilic ring opening of trans-2,3-disubstituted epoxides to β-amino alcohols with catalyst-controlled regioselectivity. Chemical Science. Available at: [Link]

  • Knowles, R. R. et al. (2020). Enantioselective radical C–H amination for the synthesis of β-amino alcohols. PMC. Available at: [Link]

  • Feng, X. et al. (2014). Efficient synthesis of chiral benzofuryl β-amino alcohols via a catalytic asymmetric Henry reaction. Organic & Biomolecular Chemistry. Available at: [Link]

  • OrgoSolver (2023). Epoxide Reactions: Acid-Assisted Ring Opening (H₃O⁺, ROH/H⁺, HX). OrgoSolver. Available at: [Link]

  • LibreTexts Chemistry (2024). 18.6: Reactions of Epoxides- Ring-opening. Chemistry LibreTexts. Available at: [Link]

  • Pinho, P. (2001). Development and Application of New Chiral β-Amino Alcohols in Synthesis and Catalysis. Diva Portal. Available at: [Link]

Sources

Application

Application Note: Regiocontrolled Nucleophilic Substitution of [(2R)-3,3-dimethyloxiran-2-yl]methanol

Audience: Researchers, Synthesis Scientists, and Drug Development Professionals Discipline: Asymmetric Organic Synthesis & Methodology Introduction & Structural Numbering Convention [(2R)-3,3-dimethyloxiran-2-yl]methanol...

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Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, Synthesis Scientists, and Drug Development Professionals Discipline: Asymmetric Organic Synthesis & Methodology

Introduction & Structural Numbering Convention

[(2R)-3,3-dimethyloxiran-2-yl]methanol—commonly referred to as (2R)-3,3-dimethylglycidol or a prenol-derived chiral epoxy alcohol—is a highly versatile bifunctional building block. It is heavily utilized in the stereoselective synthesis of polyketides, macrolides, and other bioactive pharmaceutical intermediates [1].

To ensure precise mechanistic communication throughout this guide, we adopt the standard aliphatic numbering for 2,3-epoxy alcohols:

  • C1 : The primary carbon bearing the free hydroxyl group (–CH₂OH).

  • C2 : The secondary carbon within the oxirane ring.

  • C3 : The tertiary carbon within the oxirane ring, bearing the gem-dimethyl groups.

The core synthetic challenge with this molecule is regiocontrol . Nucleophilic substitution can theoretically occur at any of these three carbons depending on the catalytic environment. As a synthesis scientist, mastering the causality behind these pathways allows you to selectively direct nucleophiles to either the C3 or C1 position with >90% regioselectivity.

Mechanistic Dichotomy: Causality in Regioselection

The decision to target C3 versus C1 dictates the entire experimental setup. Direct attack at C2 is kinetically unfavorable under most conditions due to the steric hindrance of the adjacent C3 gem-dimethyls and the electron-withdrawing nature of the C1 hydroxyl. Therefore, workflows diverge into two primary pathways:

Pathway A: Lewis Acid-Catalyzed Direct C3 Attack

Under strictly neutral or Lewis acidic conditions, the oxirane oxygen is coordinated by a highly oxophilic metal center (e.g., Eu³⁺ or Ti⁴⁺). This coordination weakens the C–O bonds of the epoxide. Because C3 is a tertiary carbon, it can stabilize the developing partial positive charge in the transition state significantly better than the secondary C2 carbon. Consequently, incoming nucleophiles attack C3 via a borderline Sₙ1/Sₙ2 mechanism, resulting in inversion of configuration at the tertiary center [2].

Pathway B: Base-Mediated Payne Rearrangement to C1

Under strongly basic conditions, direct nucleophilic attack on the epoxide is sluggish. Instead, the base deprotonates the C1 hydroxyl, generating an alkoxide that triggers an intramolecular Payne rearrangement [3]. The C1 alkoxide attacks C2, migrating the epoxide to the 1,2-position and leaving a tertiary alkoxide at C3. This new 1,2-epoxide features a highly accessible, unhindered primary carbon (C1). External nucleophiles (such as thiolates or amines) rapidly and irreversibly attack this primary C1 position via a classic Sₙ2 mechanism, driving the Curtin-Hammett equilibrium entirely toward the C1-substituted product.

G SM [(2R)-3,3-dimethyloxiran-2-yl]methanol (2,3-Epoxy Alcohol) LA Lewis Acid (e.g., Eu(OTf)3) Coordination SM->LA Acidic Conditions Base Strong Base (e.g., NaOH) Deprotonation SM->Base Basic Conditions C3_Attack Direct C3 Attack (Tertiary Carbon) LA->C3_Attack Nucleophile (SN1-like) Payne Payne Rearrangement (1,2-Epoxy-3-ol) Base->Payne Intramolecular Migration C1_Attack C1 Attack (Primary Carbon) Payne->C1_Attack Nucleophile (SN2)

Mechanistic divergence in nucleophilic substitution of [(2R)-3,3-dimethyloxiran-2-yl]methanol.

Quantitative Regioselectivity Profiles

The table below summarizes expected regioselectivity and yield profiles based on the chosen catalytic environment, allowing for rapid workflow selection.

Reaction PathwayCatalyst / ReagentNucleophile ClassMajor Attack SiteTypical YieldRegioselectivity (C3 : C2 : C1)
Lewis Acid (Direct) Eu(OTf)₃ / DTBMPAlcohols (e.g., MeOH)C3 85–95%>95 : <5 : 0
Lewis Acid (Direct) Ti(O-iPr)₄Azides (e.g., TMSN₃)C3 80–90%>90 : <10 : 0
Payne Trapping NaOH (aq) / t-BuOHThiolates (e.g., RSNa)C1 75–85%0 : <5 : >95
Payne Trapping K₂CO₃ / MeOHAmines (e.g., R-NH₂)C1 70–80%0 : <10 : >90

Self-Validating Experimental Protocols

The following protocols are engineered to be self-validating. Visual and analytical checkpoints are embedded to ensure the causality of the reaction is maintained throughout the procedure.

Protocol A: Lewis Acid-Catalyzed C3-Selective Ring Opening

Objective: Synthesize a 3-alkoxy-1,2-diol derivative via direct C3 attack. Causality: Europium(III) triflate is utilized due to its strong oxophilicity and mild nature, which prevents premature epoxide hydrolysis. 2,6-di-tert-butyl-4-methylpyridine (DTBMP) is added as a bulky, non-nucleophilic acid scavenger. This neutralizes trace triflic acid, ensuring the reaction remains strictly Lewis acidic. Brønsted acidity would lead to racemic diol byproducts via uncoordinated carbocation formation.

Step-by-Step Methodology:

  • Preparation: Flame-dry a Schlenk flask under argon. Causality: Eliminates ambient moisture which acts as a competitive nucleophile.

  • Dissolution: Dissolve[(2R)-3,3-dimethyloxiran-2-yl]methanol (1.0 mmol) in anhydrous dichloromethane (DCM, 5.0 mL).

  • Scavenger Addition: Add DTBMP (0.1 mmol, 10 mol%) to the solution.

    • Validation Checkpoint: The solution must remain perfectly clear. Cloudiness indicates moisture contamination and premature salt formation.

  • Nucleophile Addition: Add the anhydrous nucleophile (e.g., anhydrous methanol, 5.0 mmol).

  • Catalysis: Introduce Eu(OTf)₃ (0.05 mmol, 5 mol%) in one rapid portion against a positive argon counter-flow.

  • Monitoring: Stir at room temperature (20 °C) for 4–6 hours.

    • Validation Checkpoint: Monitor via TLC (Hexanes/EtOAc 1:1, visualized with KMnO₄). The disappearance of the epoxide spot (R_f ~0.4) and the appearance of a highly polar diol spot (R_f ~0.1) confirms progression.

  • Quench & Workup: Quench with saturated aqueous NaHCO₃ (2 mL) to precipitate europium salts. Extract with EtOAc (3 × 10 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Isolate the C3-substituted product via silica gel flash chromatography.

Protocol B: Base-Mediated Payne Rearrangement and C1-Trapping

Objective: Synthesize a 1-substituted-3-methylbutane-2,3-diol via epoxide migration. Causality: A strong base establishes a dynamic equilibrium between the 2,3-epoxy alcohol and the 1,2-epoxy-3-ol. Because the 1,2-epoxide features an unhindered primary carbon, the nucleophile irreversibly attacks C1, siphoning the equilibrium toward the C1-substituted product.

Step-by-Step Methodology:

  • Solvent System: Equip a round-bottom flask with a magnetic stir bar. Dissolve [(2R)-3,3-dimethyloxiran-2-yl]methanol (1.0 mmol) in a 0.5 M solution of NaOH in water/tert-butanol (1:1 v/v, 10 mL).

    • Causality: The biphasic-mimicking mixed solvent ensures the solubility of both the organic epoxide and the inorganic base.

  • Nucleophile Addition: Add the nucleophile, such as tert-butyl mercaptan (1.5 mmol).

    • Validation Checkpoint: Perform strictly in a fume hood due to the strong odor of thiols. The solution may turn slightly yellow upon thiolate generation.

  • Kinetic Control: Stir the mixture at 0 °C for 1 hour, then allow it to warm to room temperature for 12 hours.

    • Causality: The lower initial temperature safely controls the exothermic deprotonation, while room temperature ensures complete conversion via the Payne equilibrium.

  • Analytical Verification: Monitor the reaction via LC-MS.

    • Validation Checkpoint: The mass shift will correspond to the exact addition of the nucleophile mass, confirming trapping rather than simple hydrolysis.

  • Quench: Neutralize the reaction mixture to pH 7 using 1M HCl.

    • Causality: Neutralization halts any further base-catalyzed side reactions, epimerizations, or polymerizations.

  • Workup & Purification: Extract the aqueous layer with diethyl ether (3 × 15 mL). Wash the combined organic layers with brine, dry over MgSO₄, concentrate, and purify via chromatography.

References

  • Kakei, H., et al. "Eu(OTf)3-catalyzed highly regioselective nucleophilic ring opening of 2,3-epoxy alcohols: an efficient entry to 3-substituted 1,2-diol derivatives." Organic Letters, 2014. Available at: [Link]

  • Wikipedia Contributors. "Payne rearrangement." Wikipedia, The Free Encyclopedia. Available at: [Link]

Method

scaling up the synthesis of [(2R)-3,3-dimethyloxiran-2-yl]methanol for industrial research

An In-depth Technical Guide to the Industrial Scale-Up of [(2R)-3,3-dimethyloxiran-2-yl]methanol Synthesis Introduction: The Significance of [(2R)-3,3-dimethyloxiran-2-yl]methanol [(2R)-3,3-dimethyloxiran-2-yl]methanol i...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Industrial Scale-Up of [(2R)-3,3-dimethyloxiran-2-yl]methanol Synthesis

Introduction: The Significance of [(2R)-3,3-dimethyloxiran-2-yl]methanol

[(2R)-3,3-dimethyloxiran-2-yl]methanol is a high-value chiral building block, indispensable in the synthesis of complex, stereochemically defined active pharmaceutical ingredients (APIs). Its bifunctional nature, featuring a reactive epoxide ring and a primary alcohol, allows for a multitude of synthetic transformations. The strained three-membered oxirane ring is susceptible to regioselective and stereospecific ring-opening by various nucleophiles, enabling the precise installation of two adjacent stereocenters—a common motif in modern therapeutics.[1][2][3] Given its importance, the development of a robust, cost-effective, and scalable synthetic process is a critical objective for industrial research and drug development.

This application note provides a comprehensive guide to the large-scale synthesis of [(2R)-3,3-dimethyloxiran-2-yl]methanol, focusing on the Sharpless Asymmetric Epoxidation (SAE) of 3-methyl-2-buten-1-ol. We will explore the causality behind experimental choices, present a detailed and validated protocol, and address the critical safety and engineering challenges associated with scaling up this potent transformation.

PART 1: A Comparative Analysis of Synthetic Strategies

While several methods exist for generating chiral epoxides, their suitability for industrial-scale production varies significantly. A logical selection process is paramount to achieving a commercially viable process.

  • Hydrolytic Kinetic Resolution (HKR): This method employs chiral catalysts, such as (salen)Co complexes, to selectively hydrolyze one enantiomer from a racemic epoxide mixture.[4][5] While effective, HKR is inherently limited to a theoretical maximum yield of 50%, making it less atom-economical for large-scale campaigns.[4]

  • Biocatalysis: The use of enzymes like epoxide hydrolases (EHs) offers a green alternative for resolving racemic epoxides.[2] However, developing a biocatalytic process can require extensive screening and optimization of enzyme activity and stability under process conditions, which can be time and resource-intensive.

  • Chiral Pool Synthesis: This approach utilizes naturally occurring chiral molecules as starting materials. While effective, it is dependent on the availability and cost of a suitable starting material that can be efficiently converted to the target molecule.

  • Asymmetric Epoxidation: This is often the most direct and efficient strategy. Methods developed by Jacobsen-Katsuki and Shi are powerful for many alkenes, but the Sharpless Asymmetric Epoxidation (SAE) is exceptionally well-suited for allylic alcohols like our precursor.[6] The SAE, a Nobel Prize-winning reaction, offers exceptionally high enantioselectivity (often >95% ee), predictable stereochemical outcomes, and utilizes relatively inexpensive and commercially available reagents and catalysts.[7][8]

For the synthesis of [(2R)-3,3-dimethyloxiran-2-yl]methanol, the Sharpless Asymmetric Epoxidation stands out as the superior strategy for industrial research due to its directness, high enantioselectivity, and extensive validation in complex molecule synthesis.[3][8]

Start Select Synthesis Strategy for [(2R)-3,3-dimethyloxiran-2-yl]methanol Substrate Is the starting material an allylic alcohol? Start->Substrate Racemic Is starting material a racemic epoxide? Substrate->Racemic  No SAE Sharpless Asymmetric Epoxidation (SAE) Substrate->SAE  Yes Other Consider Jacobsen or Shi Epoxidation Racemic->Other  No HKR Hydrolytic Kinetic Resolution (HKR) Racemic->HKR  Yes Biocat Biocatalytic Resolution Racemic->Biocat  Yes

Caption: Decision flowchart for selecting an epoxidation method.

PART 2: The Sharpless Asymmetric Epoxidation of 3-Methyl-2-buten-1-ol

Reaction Principle and Stereochemical Control

The SAE employs a chiral catalyst formed in situ from titanium(IV) isopropoxide (Ti(O-iPr)₄) and a chiral dialkyl tartrate, typically diethyl tartrate (DET).[9] This complex coordinates both the allylic alcohol substrate and the oxidant, tert-butyl hydroperoxide (TBHP), creating a rigid chiral environment that directs the oxygen atom to one specific face of the double bond.[7]

The absolute stereochemistry of the resulting epoxide is predictably controlled by the chirality of the DET used:

  • L-(+)-Diethyl Tartrate ((+)-DET): Delivers the oxygen atom from the "bottom" face of the alkene when drawn in a specific orientation.

  • D-(-)-Diethyl Tartrate ((-)-DET): Delivers the oxygen atom from the "top" face.

For the synthesis of [(2R)-3,3-dimethyloxiran-2-yl]methanol from 3-methyl-2-buten-1-ol, D-(-)-Diethyl Tartrate is the required chiral ligand to achieve the desired (R) configuration at the C2 position.

cluster_0 Catalyst Formation & Substrate Binding cluster_1 Oxygen Transfer cluster_2 Product Release & Catalyst Turnover Ti_cat Ti(O-iPr)₄ Active_cat Chiral Ti-DET Complex Ti_cat->Active_cat DET D-(-)-DET DET->Active_cat Allyl_OH Allylic Alcohol (Substrate) Bound_complex Substrate-Catalyst Complex Allyl_OH->Bound_complex Active_cat->Bound_complex Transition_State [Transition State] Bound_complex->Transition_State TBHP t-BuOOH (Oxidant) TBHP->Transition_State Product_complex Product-Catalyst Complex Transition_State->Product_complex Product_complex->Active_cat Regenerates Catalyst Epoxide Chiral Epoxide (Product) Product_complex->Epoxide tBuOH t-BuOH (Byproduct) Product_complex->tBuOH

Caption: Simplified workflow of the Sharpless catalytic cycle.
Critical Parameters and Causality
  • Solvent: Anhydrous, non-protic solvents like dichloromethane (DCM) are essential. Water hydrolyzes the titanium catalyst to inactive titanium dioxide species.[7]

  • Molecular Sieves: Powdered, activated 3Å or 4Å molecular sieves are added to scavenge any trace water from the solvent, substrate, and reagents, thereby protecting the catalyst's integrity and ensuring high turnover.[10]

  • Temperature: Low temperatures (typically -20 °C) are crucial for maximizing enantioselectivity by favoring the diastereomeric transition state with the lowest energy.[7] It also helps to control the exothermic nature of the reaction.

  • Reagent Purity: The purity of all reagents, especially the TBHP solution (use anhydrous solution in a non-protic solvent), is critical for reproducibility and safety.

PART 3: Experimental Protocols

Protocol: Gram-Scale Synthesis of [(2R)-3,3-dimethyloxiran-2-yl]methanol

This protocol is designed for a 10-gram scale and serves as the basis for process development and scale-up.

Materials & Equipment:

  • Three-neck round-bottom flask with a magnetic stirrer, thermometer, and a nitrogen inlet.

  • Dropping funnel.

  • Low-temperature cooling bath (e.g., cryocooler or dry ice/acetone).

  • Reagents: 3-methyl-2-buten-1-ol, D-(-)-Diethyl tartrate, Titanium(IV) isopropoxide, tert-Butyl hydroperoxide (5.5 M solution in decane), Dichloromethane (anhydrous), Powdered 4Å molecular sieves.

Procedure:

  • Reactor Setup: To a flame-dried 500 mL three-neck flask under a nitrogen atmosphere, add powdered 4Å molecular sieves (5 g) and anhydrous dichloromethane (200 mL).

  • Cooling: Cool the stirred suspension to -20 °C using an external cooling bath.

  • Catalyst Formation: Add D-(-)-Diethyl tartrate (1.44 mL, 8.4 mmol) to the cold suspension, followed by the slow, dropwise addition of Titanium(IV) isopropoxide (2.1 mL, 7.1 mmol). Stir the resulting mixture at -20 °C for 30 minutes to allow for catalyst pre-formation.

  • Substrate Addition: Add 3-methyl-2-buten-1-ol (10.0 g, 116 mmol) dropwise to the reaction mixture, ensuring the internal temperature does not rise above -18 °C.

  • Oxidant Addition: Add the tert-butyl hydroperoxide solution (5.5 M in decane, 42 mL, 231 mmol) dropwise via the addition funnel over 2-3 hours. This addition is highly exothermic; careful temperature control is critical. Maintain the internal temperature at -20 °C (± 2 °C) throughout the addition.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at -20 °C for an additional 4-6 hours. Monitor the consumption of the starting material by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Quenching: Once the reaction is complete, quench it by slowly adding 50 mL of a 10% aqueous solution of tartaric acid while the flask is still in the cooling bath.

  • Work-up: Remove the cooling bath and allow the mixture to warm to room temperature. Stir vigorously for 1 hour. Separate the organic layer. Extract the aqueous layer twice with dichloromethane (2 x 50 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to remove the solvent. The crude product can be purified by fractional distillation under reduced pressure to yield [(2R)-3,3-dimethyloxiran-2-yl]methanol as a colorless liquid.

Protocol: Industrial Scale-Up Considerations (1 kg Scale)

Scaling up from grams to kilograms introduces significant engineering and safety challenges. The principles remain the same, but the execution must be adapted for a larger volume and mass.

Equipment:

  • 100 L glass-lined or stainless steel reactor with a jacket for heating/cooling, a variable-speed overhead agitator, a thermocouple for internal temperature monitoring, a nitrogen purge system, and a bottom outlet valve.

  • Calibrated dosing pump for controlled addition of TBHP.

  • Emergency quench vessel.

Key Adaptations for Scale-Up:

  • Heat Transfer: The surface-area-to-volume ratio decreases upon scale-up, making heat removal less efficient.[11] A reactor with a high-performance cooling jacket and precise temperature control is mandatory. The rate of TBHP addition must be strictly controlled by the reactor's ability to dissipate the generated heat.

  • Thermal Hazard Assessment: Before attempting a 1 kg scale synthesis, a reaction calorimetry (RC1) study is essential to determine the heat of reaction, maximum temperature of the synthesis reaction (MTSR), and potential for thermal runaway.[12] Epoxidation reactions are known to be hazardous if not properly controlled.[13][14]

  • Agitation: Proper agitation is critical to ensure homogeneity and efficient heat transfer. An overhead stirrer with an appropriately designed impeller (e.g., pitched-blade turbine) should be used. Poor mixing can lead to localized "hot spots" and accumulation of unreacted TBHP, creating a significant safety risk.[13]

  • Reagent Addition: Use a calibrated pump to add the TBHP solution at a pre-determined, controlled rate based on calorimetry data. Never add the oxidant all at once.

  • In-Process Controls (IPCs): Regularly sample the reaction mixture (via a safe sampling port) to monitor conversion by GC or HPLC. This ensures the reaction is proceeding as expected and avoids prolonged reaction times or the presence of unreacted starting materials in the final product.

  • Purification: Fractional vacuum distillation is the most viable method for purifying the kilogram-scale product. A packed column will be necessary to achieve high purity. The distillation should be performed with careful temperature and pressure control to avoid product degradation.

PART 4: Data Presentation and Summary

The following table summarizes typical parameters and expected outcomes for the synthesis.

ParameterGram-Scale (10 g)Industrial Scale (1 kg)Rationale & Justification
Substrate 10.0 g (116 mmol)1.0 kg (11.6 mol)Direct scale-up factor of 100.
Solvent (DCM) 200 mL20 LMaintaining a concentration of ~0.5 M is a good starting point for managing exotherms.[11]
Ti(O-iPr)₄ 7.1 mmol (6 mol%)0.71 mol (6 mol%)Catalyst loading is maintained. Can be optimized (e.g., 2-10 mol%) to balance cost and reaction time.
D-(-)-DET 8.4 mmol (7.2 mol%)0.84 mol (7.2 mol%)A slight excess of ligand relative to titanium is standard practice to ensure full catalyst formation.[10]
TBHP (5.5 M) 231 mmol (2.0 eq)23.1 mol (2.0 eq)An excess of the oxidant ensures complete conversion of the limiting allylic alcohol.
Temperature -20 °C-20 °C to -15 °CLow temperature is critical for selectivity. A slightly wider range may be acceptable on a large scale if selectivity is not compromised.
Addition Time 2-3 hours4-6 hours (rate-controlled)Addition rate on a large scale is dictated by heat removal capacity, not a fixed time.
Typical Yield 75-85%70-80%Yields may be slightly lower on a larger scale due to handling and transfer losses.
Enantiomeric Excess >95% ee>95% eeHigh enantioselectivity is a hallmark of the SAE and should be maintained with proper temperature control.

References

  • Synthetic Process Development of (R)-(+)-1,2-Epoxy-5-hexene: An Important Chiral Building Block.
  • Sharpless Asymmetric Epoxid
  • New systems for catalytic asymmetric epoxidation.Loughborough University Research Repository.
  • Gram-Scale Synthesis of (R)-P-Chlorophenyl-1,2-Ethanediol at High Concentration by a Pair of Epoxide Hydrolases.Frontiers.
  • Industrial Applications of Asymmetric Oxidations.
  • A Researcher's Guide: Comparing Chemical and Biocatalytic Synthesis of Chiral Epoxides.Benchchem.
  • Challenges in Process Safety Assurance of a Hazardous Epoxid
  • Asymmetric Epoxidation Using Shi C
  • Asymmetric Ring-Opening of Epoxides C
  • Scale-up Reactions.Division of Research Safety - University of Illinois.
  • Study on Reaction Mechanism and Process Safety for Epoxid
  • Safety Criteria for the Epoxydation of Soybean Oil in Fed- B
  • Sharpless Asymmetric Epoxid
  • Sharpless epoxid
  • Sharpless Asymmetric Epoxid

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Epoxide Migration in[(2R)-3,3-dimethyloxiran-2-yl]methanol

Welcome to the Technical Support Center for epoxide functionalization. This guide is specifically engineered for researchers and drug development professionals working with [(2R)-3,3-dimethyloxiran-2-yl]methanol —a highl...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for epoxide functionalization. This guide is specifically engineered for researchers and drug development professionals working with [(2R)-3,3-dimethyloxiran-2-yl]methanol —a highly versatile but mechanistically sensitive 2,3-epoxy alcohol.

A prevalent mode of failure when functionalizing this scaffold is the Payne rearrangement : the unwanted1[1]. This guide synthesizes mechanistic causality, troubleshooting FAQs, and self-validating protocols to help you suppress this migration and achieve regioselective control.

Mechanistic Insight: The Causality of Migration

To prevent epoxide migration, you must first understand the thermodynamic and kinetic forces at play. When[(2R)-3,3-dimethyloxiran-2-yl]methanol is exposed to basic conditions, the primary hydroxyl group is deprotonated. The resulting alkoxide acts as an internal nucleophile, attacking the adjacent C2 carbon and opening the epoxide ring to form a tertiary alkoxide at C3.

PayneEquilibrium A [(2R)-3,3-dimethyloxiran-2-yl]methanol (Primary Alcohol, Trisubstituted Epoxide) B 1,2-epoxy-3-methylbutan-3-ol (Tertiary Alcohol, Terminal Epoxide) A->B Strong Base (e.g., NaOH) Epoxide Migration

Fig 1: Base-catalyzed Payne rearrangement equilibrium of[(2R)-3,3-dimethyloxiran-2-yl]methanol.

Thermodynamically, the equilibrium favors the starting material (primary alkoxides are more stable than tertiary alkoxides). However,2[2]. If any nucleophile is present, the1[1], siphoning the equilibrium toward unwanted C1-opened byproducts.

CurtinHammett cluster_0 Rapid Base-Catalyzed Equilibrium (Payne Rearrangement) Orig Original Epoxy Alcohol (Thermodynamically Favored) Rearranged Terminal Epoxide (Kinetically Reactive) Orig->Rearranged Base Prod1 C3-Opened Product (Minor Product) Orig->Prod1 Nu- attack at C3 (Slow, Sterically Hindered) Prod2 C1-Opened Product (Major Product via Curtin-Hammett) Rearranged->Prod2 Nu- attack at C1 (Fast, Unhindered)

Fig 2: Curtin-Hammett kinetic control driving unwanted C1-nucleophilic opening.

Troubleshooting Guides & FAQs

Q: I attempted to benzyl-protect the primary alcohol using NaH and benzyl bromide (BnBr) in THF, but NMR shows a complex mixture of ring-opened and rearranged products. What went wrong? A: Strong bases like sodium hydride (NaH) quantitatively deprotonate the primary alcohol, initiating the Payne rearrangement. Even though the equilibrium favors the primary alkoxide, the presence of an electrophile (BnBr) or trace nucleophiles can trap the rearranged tertiary alkoxide or open the terminal epoxide[3]. Solution: To prevent migration during protection, avoid strong bases. Use mild, non-nucleophilic bases or aprotic conditions where metal coordination suppresses migration. For benzyl protection, using silver(I) oxide (Ag₂O) with BnBr in an aprotic solvent (like DCM) avoids the formation of a free alkoxide, completely suppressing the Payne rearrangement.

Q: I need to nucleophilically open the epoxide at the C3 (tertiary) position. When I use basic nucleophiles (like NaOMe), I mostly get the C1-opened product. How can I force C3 opening? A: Basic nucleophiles trigger the Payne equilibrium. Because the transient terminal epoxide is vastly more reactive to nucleophilic attack than the highly hindered C3 position of the original epoxide, the Curtin-Hammett principle dictates that the C1-opened product will dominate[2]. Solution: Bypass the basic conditions entirely by employing Lewis acid-mediated ring opening. Lewis acids (such as LiClO₄ or BF₃·OEt₂) coordinate to the epoxide oxygen, activating it for nucleophilic attack without generating an alkoxide intermediate. Due to the stabilization of positive charge at the tertiary C3 carbon (SN1-like transition state), the nucleophile will selectively attack C3.

Q: Does the Payne rearrangement affect the stereochemical integrity of my (2R) starting material? A: Yes. The intramolecular Sₙ2 attack by the primary alkoxide onto the C2 position 1[1]. If the epoxide migrates and subsequently reverts, or if the rearranged intermediate is opened by a nucleophile, the stereocenter at C2 is inverted (from R to S). Preventing migration is therefore critical to maintaining enantiomeric purity.

Standard Operating Protocols (Self-Validating Systems)

Protocol A: Migration-Free Silyl Protection of the Primary Alcohol

Objective: Protect the primary hydroxyl group as a tert-butyldimethylsilyl (TBS) ether without triggering epoxide migration. Causality: Imidazole is a weak base (pKa of conjugate acid ~7.0) that acts as a nucleophilic catalyst to activate TBSCl but is insufficiently basic to generate the high concentration of alkoxide required for the Payne rearrangement.

Step-by-Step Methodology:

  • Preparation: Dissolve[(2R)-3,3-dimethyloxiran-2-yl]methanol (1.0 eq) in anhydrous dichloromethane (DCM) to a 0.2 M concentration under an inert argon atmosphere.

  • Base Addition: Add imidazole (2.0 eq) and stir until completely dissolved.

  • Thermal Control: Cool the reaction mixture to 0 °C using an ice bath. (Causality: Lowering the temperature increases the kinetic barrier for the intramolecular Sₙ2 epoxide migration).

  • Reagent Addition: Add TBSCl (1.1 eq) portion-wise to the cooled solution.

  • Reaction: Stir at 0 °C for 1 hour, then allow the mixture to warm to room temperature and stir for an additional 2 hours.

  • Workup: Quench with saturated aqueous NH₄Cl. Extract with DCM, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Self-Validation Checkpoint: Analyze the crude mixture via ¹H NMR. The successful suppression of migration is validated by the disappearance of the primary OH triplet and the presence of the intact epoxide CH signal (typically around 2.8–3.0 ppm) without the appearance of terminal epoxide CH₂ signals.

Protocol B: Regioselective C3 Epoxide Opening via Lewis Acid Catalysis

Objective: Open the epoxide at the tertiary C3 position with an azide nucleophile while preventing Payne rearrangement. Causality: 4[4]. Li⁺ acts as a mild Lewis acid, coordinating the epoxide oxygen and favoring nucleophilic attack at the more substituted carbon via an Sₙ1-like transition state without forming a basic alkoxide.

Step-by-Step Methodology:

  • Preparation: Dissolve the epoxy alcohol (1.0 eq) in anhydrous acetonitrile (MeCN) and cool to -20 °C.

  • Activation: Add lithium perchlorate (LiClO₄, 1.0 eq) and stir for 10 minutes to allow for epoxide coordination.

  • Nucleophilic Attack: Add sodium azide (NaN₃, 1.5 eq) in one portion.

  • Reaction: Stir for 4–6 hours, maintaining the temperature between -20 °C and 0 °C.

  • Workup: Quench with water, extract with ethyl acetate, wash with brine, dry over MgSO₄, and concentrate.

  • Self-Validation Checkpoint: TLC should show a single new polar spot. ¹H NMR will confirm C3 opening by the downfield shift of the C2 proton (now adjacent to a secondary alcohol) and the preservation of the primary CH₂OH signals.

Data Presentation: Impact of Conditions on Migration

The following table summarizes how different reaction environments influence the extent of epoxide migration in[(2R)-3,3-dimethyloxiran-2-yl]methanol.

Reaction GoalReagents / ConditionsTempMajor Product OutcomeMigration Extent
Etherification NaH, BnBr, THF25 °CComplex mixture (C1-opened & rearranged)High (>80%)
Etherification Ag₂O, BnBr, DCM25 °CPrimary Benzyl Ether (Intact Epoxide)None (0%)
Silylation TBSCl, Imidazole, DCM0 °CPrimary TBS Ether (Intact Epoxide)None (0%)
Nucleophilic Opening NaOMe, MeOH65 °CC1-Opened Product (1-methoxy-diol)Complete (100%)
Nucleophilic Opening NaN₃, LiClO₄, MeCN-20 °CC3-Azido Diol (Intact Primary Alcohol)None (0%)

References

  • Payne rearrangement - Wikipedia Source: wikipedia.org URL: [Link]

  • Secondary Organic Aerosol Formation via 2-Methyl-3-buten-2-ol Photooxidation: Evidence of Acid-Catalyzed Reactive Uptake of Epoxides Source: Environmental Science & Technology Letters (ACS Publications) URL:[Link]

  • Epoxide Migration (Payne Rearrangement) and Related Reactions Source: Organic Reactions (chemistry-chemists.com / organicreactions.org) URL:[Link]

Sources

Optimization

Technical Support Center: Acid-Catalyzed Hydrolysis of [(2R)-3,3-dimethyloxiran-2-yl]methanol

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive guide to assist researchers, chemists, and drug development professionals in troubleshooting the acid-catalyz...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive guide to assist researchers, chemists, and drug development professionals in troubleshooting the acid-catalyzed hydrolysis of [(2R)-3,3-dimethyloxiran-2-yl]methanol (often referred to as chiral MBO 2,3-epoxide).

While the target product is the highly valuable (2R)-3-methylbutane-1,2,3-triol (DHIP), the presence of a tertiary carbon at the C3 position makes this epoxide exceptionally prone to side reactions. This guide synthesizes mechanistic causality, quantitative data, and field-proven protocols to ensure high-fidelity ring opening.

System Overview & Mechanistic Pathways

To control the reaction, we must first understand the competing pathways. Under acidic conditions, the protonated epoxide develops significant carbocation character at the highly substituted C3 position[1]. This intermediate is a critical branching point: it can undergo the desired nucleophilic attack by water, or it can be intercepted by side reactions such as semipinacol rearrangements, oligomerization, or counterion attack[2],[3],[4].

EpoxideHydrolysis A [(2R)-3,3-dimethyloxiran-2-yl]methanol (Starting Material) B Protonated Epoxide Intermediate A->B H+ Catalyst C H2O Attack (Target) 3-methylbutane-1,2,3-triol B->C +H2O (SN1/SN2-like) D 1,2-Shift (Side Reaction) Semipinacol Rearrangement B->D Hydride/Alkyl Migration E Intermolecular Attack (Side) Oligomers / Polyethers B->E +Triol/Epoxide F Counterion Attack (Side) e.g., Organosulfates B->F +Nucleophilic Anion (SO4 2-)

Reaction pathways of[(2R)-3,3-dimethyloxiran-2-yl]methanol under acidic conditions.

Troubleshooting Guide (Q&A)

Q1: Why am I observing significant aldehyde/ketone byproducts instead of the target 1,2,3-triol? Cause: You are observing a semipinacol rearrangement. Under acidic conditions, the protonation of the oxirane oxygen creates a highly polarized C-O bond. Because C3 is a tertiary carbon, the transition state has substantial SN​1 character[1]. Before water can attack, the intermediate undergoes a 1,2-hydride or methyl shift from C2 to C3, collapsing the epoxide into a β -hydroxy carbonyl compound[4]. Solution: Lower the reaction temperature (0–5 °C) to suppress the activation energy required for the intramolecular rearrangement. Additionally, ensure high water concentration (or use a biphasic system) to kinetically favor intermolecular nucleophilic attack by H2​O over the intramolecular shift.

Q2: My reaction mixture is becoming highly viscous, and the yield of the monomeric triol is low. What is happening? Cause: Oligomerization and cross-linking. The target product, 3-methylbutane-1,2,3-triol, contains three nucleophilic hydroxyl groups. If the local concentration of the protonated epoxide is too high, these hydroxyl groups (or the primary hydroxyl of the starting material) will outcompete water, leading to intermolecular polyether formation[3]. Solution: Run the reaction under high dilution conditions. Implement a slow-addition protocol where the epoxide is added dropwise to a large excess of the aqueous acid.

Q3: I used sulfuric acid ( H2​SO4​ ) as the catalyst, and LC-MS shows a mass addition of +80 Da. What is this byproduct? Cause: The +80 Da mass shift corresponds to the addition of a sulfate group. Sulfate and bisulfate ions are highly competent nucleophiles. When H2​SO4​ is used, nucleophilic attack by the sulfate anion on the tertiary epoxide carbon competes with water, yielding organomonosulfate side products[2]. Solution: Switch to a strictly non-nucleophilic acid catalyst. Perchloric acid ( HClO4​ ) at low concentrations (e.g., 0.05 M) is the field-standard for this specific hydrolysis to avoid counterion incorporation[2].

Q4: How can I minimize the loss of enantiomeric purity at the C3 position? Cause: Acid-catalyzed ring opening of asymmetric epoxides at a tertiary carbon proceeds via a loose transition state with significant carbocation character, leading to partial racemization at the site of nucleophilic attack[1]. Solution: While strict SN​2 inversion is difficult at a tertiary center under acidic conditions, maintaining low temperatures and using mixed solvent systems (e.g., THF/Water) can tighten the transition state. If absolute stereocontrol at C3 is strictly required for your API, consider switching to an enzymatic epoxide hydrolase workflow.

Quantitative Data: Catalyst & Condition Matrix

The choice of catalyst and temperature dictates the dominant reaction pathway. Below is a summary of expected outcomes based on standard experimental parameters.

Catalyst SystemConcentrationTemperatureTarget Triol YieldMajor Side Reaction Observed
H2​SO4​ (aq) 1.0 M25 °C< 40%Organosulfate formation[2]
HClO4​ (aq) 0.05 M25 °C> 85%Minimal (Optimal Conditions)
HClO4​ (aq) 0.05 M60 °C~ 60%Semipinacol rearrangement[4]
TfOH (aq) 0.5 M25 °C~ 50%Oligomerization (Due to high acid conc.)

Optimized Experimental Protocol

This step-by-step methodology utilizes high dilution and a non-nucleophilic acid to suppress oligomerization and organosulfate formation, ensuring a self-validating workflow[2],[3].

Step 1: Preparation of the Aqueous Acidic Phase

  • Prepare 25 mL of 0.05 M HClO4​ in deionized water.

  • Cool the solution to 0–5 °C using an ice bath. Causality: Low temperatures suppress the activation energy of the semipinacol rearrangement.

Step 2: Slow Addition of the Epoxide

  • Dissolve 1.0 mL of[(2R)-3,3-dimethyloxiran-2-yl]methanol in 5 mL of a water-miscible co-solvent (e.g., THF) to prevent phase separation.

  • Add this solution dropwise to the vigorously stirring acid over 30 minutes.

  • Self-Validating Check: The slow addition ensures the unreacted epoxide concentration remains near zero. If the reaction mixture turns viscous or cloudy, your addition rate is too fast, indicating the onset of intermolecular polyether formation[3].

Step 3: Reaction Monitoring

  • Stir for an additional 10–15 minutes at 0–5 °C.

  • Monitor via TLC or GC-MS until the starting epoxide is completely consumed.

Step 4: Precision Neutralization

  • Carefully neutralize the HClO4​ by adding 1.0 M NaOH dropwise until the pH reaches exactly 7.0[2].

  • Self-Validating Check: Use a calibrated pH meter rather than indicator paper. A stable pH of 7.0 confirms the complete quenching of the acid catalyst without introducing base-catalyzed degradation pathways (such as Payne rearrangements).

Step 5: Isolation

  • Remove water and THF under reduced pressure at a maximum of 40 °C to prevent thermal degradation.

  • Extract the resulting residue with ethyl acetate, dry over anhydrous Na2​SO4​ , and concentrate to yield the high-purity 3-methylbutane-1,2,3-triol.

Frequently Asked Questions (FAQs)

Can I use Lewis acids instead of Brønsted acids? Lewis acids (e.g., BF3​⋅OEt2​ , SnCl4​ ) coordinate strongly to the epoxide oxygen and dramatically increase the carbocation character at C3. This almost exclusively drives the reaction toward the semipinacol rearrangement to form aldehydes/ketones rather than the desired hydrolysis[4]. Avoid Lewis acids if the triol is your target.

Why is my isolated triol discolored (yellow/brown)? Discoloration is typically a sign of thermal decomposition or trace acid remaining during the concentration step. Ensure your neutralization step (Step 4) reaches exactly pH 7.0 before applying heat or vacuum.

References

  • Organosulfate and Nitrate Formation and Reactivity from Epoxides Derived from 2-Methyl-3-buten-2-ol The Journal of Physical Chemistry A - ACS Publications 5

  • 18.6: Reactions of Epoxides - Ring-opening Chemistry LibreTexts 1

  • Crosslinking and Decomposition of Epoxy Resins Induced by Contamination with Water AIDIC 3

  • Recent development and applications of semipinacol rearrangement reactions Royal Society of Chemistry (RSC) 4

Sources

Troubleshooting

Technical Support Center:[(2R)-3,3-dimethyloxiran-2-yl]methanol Stability &amp; Solvent Optimization

Welcome to the Technical Support Center for handling [(2R)-3,3-dimethyloxiran-2-yl]methanol (CID 167724) [4]. This chiral epoxy alcohol is a critical intermediate in organic synthesis and drug development.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for handling [(2R)-3,3-dimethyloxiran-2-yl]methanol (CID 167724) [4]. This chiral epoxy alcohol is a critical intermediate in organic synthesis and drug development. However, its unique structural features make it highly susceptible to solvent-induced degradation. This guide provides researchers with the mechanistic insights, troubleshooting steps, and validated protocols necessary to optimize solvent conditions and prevent product loss.

Molecular Vulnerability Profile (The Causality of Degradation)

To prevent degradation, we must first understand the chemical causality behind it.[(2R)-3,3-dimethyloxiran-2-yl]methanol features an oxirane ring where the C3 position is tertiary (di-methylated) and the C2 position is secondary (bearing a hydroxymethyl group).

When exposed to trace acid (H⁺), the epoxide oxygen becomes protonated, forming a bridged oxonium ion intermediate [2]. Because C3 is a tertiary carbon, it can stabilize the developing positive charge far better than C2. Consequently, the transition state for ring-opening exhibits a high degree of SN​1 -like carbocationic character at the C3 position [1].

Even weak nucleophiles—such as protic solvents (methanol, water)—will rapidly attack this highly substituted C3 position, leading to the cleavage of the C3–O bond and the formation of ring-opened diol or methoxy-diol degradants [1]. Kinetic studies on similar epoxy alcohols confirm that this acid-catalyzed ring-opening is highly dependent on the hydronium ion concentration and the nucleophilicity of the surrounding solvent [3].

DegradationPathway A [(2R)-3,3-dimethyloxiran-2-yl]methanol (Intact Epoxide) C Protonated Epoxide (High C3 Carbocation Character) A->C Protonation B Trace Acid (H+) from Solvent B->C Catalysis E Ring-Opened Degradant (Diol / Methoxy-diol) C->E SN1-like Attack D Nucleophilic Solvent (e.g., MeOH, H2O) D->E Nucleophile

Mechanistic pathway of acid-catalyzed epoxide degradation.

Troubleshooting Guide & FAQs

This section directly addresses the most common experimental failures associated with this molecule.

Q: Why am I seeing a +32 Da mass shift in my LC-MS analysis of [(2R)-3,3-dimethyloxiran-2-yl]methanol? A: This is a classic symptom of methanolysis . If your LC-MS mobile phase or sample diluent contains methanol, the solvent is acting as a nucleophile. Trace acidity in the LC-MS system (often from formic acid or TFA modifiers) protonates the epoxide, allowing methanol to attack the tertiary C3 carbon.

  • Resolution: Switch your sample diluent and mobile phase to an aprotic system, such as Acetonitrile (MeCN) and water buffered with a volatile base (e.g., 0.1% ammonium hydroxide), to suppress protonation.

Q: My isolated yield drops significantly after silica gel chromatography. What is happening? A: Standard silica gel is inherently acidic (pH ~4.5–5.5). When the epoxide is concentrated on the column, the acidic silanol groups catalyze the ring-opening of the epoxide, often leading to irreversible binding of the resulting diols to the silica or elution of degraded byproducts.

  • Resolution: Pre-treat (buffer) your silica gel by flushing the column with your eluent containing 1% Triethylamine ( Et3​N ) before loading the sample. This neutralizes the acidic sites.

Q: Can I use standard CDCl3​ for NMR analysis of this compound? A: No. Standard chloroform ( CHCl3​ ) and deuterated chloroform ( CDCl3​ ) undergo photo-oxidation over time to produce phosgene and hydrogen chloride (HCl) gas. Even parts-per-million levels of HCl will instantly catalyze the SN​1 -like ring-opening of your tertiary epoxide [1].

  • Resolution: Always filter CDCl3​ through a small plug of basic alumina immediately before preparing your NMR sample, or purchase CDCl3​ stabilized with silver foil or amylene (avoid methanol-stabilized variants).

Q: Is it safe to use basic solvents or additives to prevent acid degradation? A: While trace amines (like Et3​N ) are excellent for neutralizing acids, prolonged exposure to strong bases can trigger a Payne rearrangement . In this base-catalyzed process, the primary alkoxide (at C1) attacks the C2 position, causing the epoxide to migrate. Keep basic additives mild and at low concentrations.

Quantitative Data: Solvent Compatibility Profile

To streamline your experimental design, consult the following solvent compatibility matrix.

Solvent ClassExamplesDegradation RiskMechanism of DegradationRecommended Action
Protic / Nucleophilic Methanol, Ethanol, WaterHigh Nucleophilic attack at C3 (SN1-like)Avoid completely during storage and workup.
Unstabilized Halogenated Chloroform, DichloromethaneHigh Trace HCl catalyzes rapid ring-openingFilter through basic alumina prior to use.
Ethereal (Aprotic) THF, MTBE, Diethyl EtherLow N/A (Stable if peroxide-free)Preferred choice for reactions and extractions.
Hydrocarbon / Aromatic Hexane, Heptane, TolueneVery Low N/AHighly recommended for chromatography.

Experimental Workflows & Protocols

SolventOptimization Start Select Solvent for Epoxide CheckProtic Is solvent protic/nucleophilic? (e.g., MeOH, EtOH, H2O) Start->CheckProtic RejectProtic REJECT High risk of ring-opening CheckProtic->RejectProtic Yes CheckHalo Is it a halogenated solvent? (e.g., DCM, Chloroform) CheckProtic->CheckHalo No Stabilize STABILIZE Filter via basic alumina CheckHalo->Stabilize Yes Approve APPROVE Use anhydrous aprotic (THF, MTBE, Toluene) CheckHalo->Approve No

Decision tree for solvent selection and stabilization.

Protocol: Self-Validating Solvent Purification and Stabilization

To ensure the absolute integrity of halogenated solvents (like DCM or CDCl3​ ) before they come into contact with [(2R)-3,3-dimethyloxiran-2-yl]methanol, follow this self-validating methodology.

Materials Needed:

  • Basic Alumina (Brockmann Grade I, ~150 mesh)

  • Glass column or 20 mL polypropylene syringe with a glass wool plug

  • Bromocresol green indicator solution (0.04% in aqueous solution)

Step-by-Step Methodology:

  • Column Preparation: Insert a small plug of glass wool into the bottom of the syringe or glass column. Pack the column with 5 grams of dry basic alumina per 100 mL of solvent to be purified.

  • Solvent Filtration: Pour the halogenated solvent into the column and allow it to elute via gravity into an oven-dried, argon-purged receiving flask. Causality note: The basic alumina quantitatively traps trace HCl and phosgene degradation products, rendering the solvent strictly acid-free.

  • Self-Validation (The Indicator Test): Take a 1 mL aliquot of the purified solvent and add 1 drop of bromocresol green indicator.

    • Pass: The droplet remains blue (indicating a pH > 5.4, safe for the epoxide).

    • Fail: The droplet turns yellow or green (indicating residual acid). Repack a fresh alumina column and repeat Step 2.

  • Storage: Use the purified solvent immediately. If storage is required, add 0.005% amylene as an acid scavenger and store in a dark, amber bottle under inert gas. Never use methanol as a stabilizer.

References

  • 18.5: Reactions of Epoxides - Ring-opening - Chemistry LibreTexts. LibreTexts.[Link]

  • Video: Acid-Catalyzed Ring-Opening of Epoxides - JoVE. JoVE.[Link]

  • Kinetics and Products of the Acid-Catalyzed Ring-Opening of Atmospherically Relevant Butyl Epoxy Alcohols | The Journal of Physical Chemistry A. ACS Publications.[Link]

  • (3,3-Dimethyloxiran-2-yl)methanol | C5H10O2 | CID 167724 - PubChem. National Institutes of Health.[Link]

Reference Data & Comparative Studies

Validation

Stereochemical Divergence in Chiral Synthons: A Comparative Guide to[(2R)- vs (2S)-3,3-dimethyloxiran-2-yl]methanol Reactivity

Executive Summary & Mechanistic Foundations The enantiomers of 3,3-dimethyloxiran-2-yl methanol (commonly referred to as 3,3-dimethylglycidol or epoxyprenol) are indispensable chiral building blocks in the total synthesi...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Foundations

The enantiomers of 3,3-dimethyloxiran-2-yl methanol (commonly referred to as 3,3-dimethylglycidol or epoxyprenol) are indispensable chiral building blocks in the total synthesis of complex therapeutics and natural products. Because the C-3 position features a gem-dimethyl substitution, the molecule possesses only a single stereocenter at C-2.

While their scalar physicochemical properties are identical, their reactivity profiles diverge sharply when deployed as stereocontrolling elements in asymmetric synthesis or when subjected to chiral biological environments. This guide provides a rigorous, objective comparison of the (2R) and (2S) enantiomers, detailing their synthesis trajectories, regioselective ring-opening dynamics, and downstream applications.

The synthesis of these enantiomers relies on the Sharpless Asymmetric Epoxidation (SAE) of 3-methyl-2-buten-1-ol (prenol)[1]. The causality of stereocontrol is governed entirely by the chiral titanium-tartrate dimer:

  • (2S)-Enantiomer Generation : Utilizing L-(+)-diisopropyl tartrate (L-(+)-DIPT) directs the active titanium-peroxo complex to deliver oxygen to the re face of the allylic alcohol. This trajectory yields the (2S)-epoxide, a critical intermediate utilized in the total synthesis of luzopeptins and quinoxapeptins[2].

  • (2R)-Enantiomer Generation : Conversely, employing D-(-)-diethyl tartrate (D-(-)-DET) forces oxygen delivery to the si face, yielding the (2R)-epoxide. This enantiomer serves as the gateway to elegan-type linear diterpenes, such as epoxyeleganolone[3].

G Prenol 3-Methyl-2-buten-1-ol (Prenol) CatL Ti(OiPr)4 + L-(+)-Tartrate (Top-Face Attack) Prenol->CatL TBHP, -20°C CatD Ti(OiPr)4 + D-(-)-Tartrate (Bottom-Face Attack) Prenol->CatD TBHP, -20°C EpoS (2S)-3,3-dimethyloxiran-2-yl methanol (2S-Epoxide) CatL->EpoS Enantioselective Epoxidation EpoR (2R)-3,3-dimethyloxiran-2-yl methanol (2R-Epoxide) CatD->EpoR Enantioselective Epoxidation AppS Synthesis of Quinoxapeptins EpoS->AppS AppR Synthesis of Epoxyeleganolone EpoR->AppR

Workflow of stereodivergent Sharpless epoxidation of prenol to (2S)- and (2R)-epoxy alcohols.

Comparative Reactivity Profiles

The true utility of[(2R)- vs (2S)-3,3-dimethyloxiran-2-yl]methanol lies in their predictable ring-opening chemistry. The gem-dimethyl group at C-3 creates a stark steric and electronic dichotomy between the C-2 and C-3 positions.

Regioselective Ring-Opening Dynamics
  • Basic/Nucleophilic Conditions (Steric Control) : Under basic conditions (e.g., amine nucleophiles, basic alumina, or organocuprates), the reaction proceeds via a strict SN2 mechanism. The nucleophile selectively attacks the less sterically hindered C-2 position. This results in complete inversion of the C-2 stereocenter. For example, opening the (2S)-epoxide yields a (2R)-configured secondary alcohol derivative.

  • Acidic Conditions (Electronic Control) : Under Lewis acidic conditions (e.g., BF3·OEt2), the epoxide oxygen is activated, leading to a transition state with significant carbocation character. Because C-3 is tertiary, it stabilizes the partial positive charge far better than C-2. Consequently, nucleophilic attack can occur at C-3 (SN1-like), often leading to a mixture of retention and inversion, thereby degrading the stereochemical integrity of the product.

Enzymatic & Chiral Discrimination

In biological and enzymatic systems, the enantiomers exhibit distinct kinetic behaviors. Soluble epoxide hydrolase (sEH, EC 3.3.2.10), a key enzyme in the metabolism of endogenous epoxides, demonstrates marked chiral discrimination. Kinetic assays reveal differential binding affinities and hydrolysis rates between the R and S enantiomers of substituted epoxides, underscoring the importance of enantiopurity in pharmacological and metabolic applications[4].

G Epoxide (2S)-3,3-dimethyloxiran-2-yl methanol CondB Basic/Nucleophilic Conditions (e.g., Amines, Azides) Epoxide->CondB CondA Lewis Acidic Conditions (e.g., BF3·OEt2) Epoxide->CondA PathB SN2 Attack at C-2 (Less Sterically Hindered) CondB->PathB PathA SN1-like Attack at C-3 (Tertiary Carbocation Stabilized) CondA->PathA ProdB C-2 Substituted Product (Stereochemical Inversion -> R) PathB->ProdB ProdA C-3 Substituted Product (Loss of Stereocontrol/Retention) PathA->ProdA

Regioselective ring-opening pathways of 3,3-dimethylglycidol under basic vs. acidic conditions.

Quantitative Data & Comparison Matrix

The following table summarizes the divergent properties and synthetic parameters of the two enantiomers based on established literature protocols[2][3].

Parameter(2S)-3,3-dimethyloxiran-2-yl methanol(2R)-3,3-dimethyloxiran-2-yl methanol
Precursor 3-methyl-2-buten-1-ol (Prenol)3-methyl-2-buten-1-ol (Prenol)
Chiral Inducer (Catalyst) L-(+)-DIPT or L-(+)-DETD-(-)-DIPT or D-(-)-DET
Oxygen Delivery Face re face (Top)si face (Bottom)
Typical Enantiomeric Excess (ee) > 95%> 95%
C-2 Inversion Product (SN2) (2R)-configured derivative(2S)-configured derivative
Target Natural Products Luzopeptins, Quinoxapeptins[2]Epoxyeleganolone, Elegandiol[3]
sEH (EC 3.3.2.10) Affinity High differential binding[4]High differential binding[4]

Self-Validating Experimental Protocols

To ensure reproducibility and high stereofidelity, the following protocols incorporate strict causality for reagent selection and in-process controls.

Protocol A: Enantioselective Synthesis of (2S)-3,3-dimethyloxiran-2-yl methanol

This protocol utilizes the Sharpless Asymmetric Epoxidation framework. To synthesize the (2R)-enantiomer, substitute L-(+)-DIPT with D-(-)-DET.

  • Preparation of the Anhydrous Environment :

    • Add 5.0 g of activated 4Å molecular sieves to a flame-dried Schlenk flask under argon.

    • Causality: Molecular sieves are critical to sequester trace water. Moisture hydrolyzes the delicate titanium-tartrate complex, leading to achiral background epoxidation and a plummeting enantiomeric excess (ee).

  • Catalyst Assembly :

    • Suspend the sieves in 50 mL of anhydrous dichloromethane (DCM) and cool to -20 °C.

    • Add Ti(OiPr)4 (0.05 equiv) followed by L-(+)-diisopropyl tartrate (0.06 equiv).

    • Causality: A 1:1.2 ratio of Titanium to Tartrate is strictly maintained. The slight excess of tartrate ensures that all titanium is bound in the chiral dimeric form, preventing the formation of highly active but achiral Ti(OiPr)4 species.

    • Age the mixture at -20 °C for 30 minutes to allow the thermodynamic assembly of the active chiral catalyst complex.

  • Substrate Addition & Epoxidation :

    • Add 3-methyl-2-buten-1-ol (1.0 equiv) dropwise.

    • Slowly add tert-butyl hydroperoxide (TBHP, 5.5 M in decane, 2.0 equiv). Stir at -20 °C for 14 hours.

  • In-Process Control & Quenching :

    • Monitor by TLC (stain with KMnO4). Upon consumption of the alkene, quench the reaction with 10% aqueous tartaric acid to break the titanium complex.

    • Extract with DCM, dry over MgSO4, and purify via silica gel chromatography to yield the (2S)-epoxide. Determine ee via chiral GC.

Protocol B: Regio- and Stereoselective Epoxide Ring-Opening

This protocol demonstrates the SN2 inversion of the (2S)-epoxide to a (2R)-configured product.

  • Activation of the Nucleophile :

    • Dissolve the (2S)-epoxide (1.0 equiv) in anhydrous DMF (0.2 M).

    • Add the desired nucleophile (e.g., sodium azide or a primary amine, 1.5 equiv) and a mild base (e.g., K2CO3, 2.0 equiv).

    • Causality: The use of a mild base ensures the epoxide oxygen remains unprotonated. This strictly enforces an SN2 trajectory at the less sterically hindered C-2 position, preventing SN1-like racemization at C-3.

  • Reaction Execution :

    • Heat the mixture to 60 °C for 8 hours under argon.

  • In-Process Validation :

    • Perform TLC monitoring (using p-anisaldehyde stain) to confirm the disappearance of the epoxide.

    • Self-Validation: Analyze the crude mixture via chiral HPLC. A single peak confirms that strict SN2 inversion occurred without competitive SN1 racemization.

  • Workup :

    • Dilute with water and extract with ethyl acetate. Wash the organic layer with brine to remove residual DMF, dry, and concentrate to yield the (2R)-configured ring-opened product.

References

  • Ledeboer, M.W.; Jin, Q.; Kume, M.; Searcey, M.; Boger, D.L. "Total synthesis and comparative evaluation of luzopeptin A-C and quinoxapeptin A-C." Journal of the American Chemical Society, 1999. 2

  • "Studies on the Synthesis of Elegan-Type Linear Diterpenes: The Efficient Total Syntheses of Eleganolone, Eleganolone Acetate, Elegandiol, Eleganonal, and Epoxyeleganolone." Journal of Natural Products, ACS Publications. 3

  • "Information on EC 3.3.2.10 - soluble epoxide hydrolase." BRENDA Enzyme Database. 4

  • "Catalyst Design for Alkene Epoxidation by Molecular Analogues of Heterogeneous Titanium-Silicalite Catalysts." ACS Catalysis, ACS Publications. 1

Sources

Comparative

Analytical Comparison Guide: HPLC Method Validation for[(2R)-3,3-dimethyloxiran-2-yl]methanol Purity

The Analytical Challenge: Causality in Method Selection[(2R)-3,3-dimethyloxiran-2-yl]methanol—often referred to as (R)-3,3-dimethylglycidol—is a highly versatile, chiral epoxide alcohol used extensively as a building blo...

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Author: BenchChem Technical Support Team. Date: April 2026

The Analytical Challenge: Causality in Method Selection[(2R)-3,3-dimethyloxiran-2-yl]methanol—often referred to as (R)-3,3-dimethylglycidol—is a highly versatile, chiral epoxide alcohol used extensively as a building block in asymmetric pharmaceutical synthesis[1]. However, its specific structural features present two distinct challenges that dictate our analytical approach:
  • Chromophore Deficiency: The molecule consists solely of an aliphatic epoxide ring and a hydroxymethyl group. Standard HPLC-UV analysis is effectively blind to this compound above 210 nm. Attempting direct UV detection at low wavelengths leads to severe baseline drift, solvent interference, and an inability to accurately quantify trace impurities.

  • Epoxide Lability: The strained three-membered oxirane ring is highly susceptible to thermal degradation and nucleophilic ring-opening (forming diols) under extreme pH or high-temperature conditions. This rules out standard Gas Chromatography (GC) methods without extensive, often unreliable, optimization.

Comparison of Analytical Strategies

To establish a self-validating system for determining both chemical and enantiomeric purity, we must objectively evaluate the performance of alternative detection strategies.

Table 1: Comparison of Analytical Strategies for[(2R)-3,3-dimethyloxiran-2-yl]methanol

Analytical TechniqueDetection MechanismSensitivity (LOD)ProsCons
Direct HPLC-UV Light absorption (<210 nm)> 50 µg/mLSimple sample prep.Severe matrix interference; blind to trace impurities.
HPLC-CAD / ELSD Universal mass/aerosol scattering~ 1.0 µg/mLExcellent for non-chromophoric analytes[1].Lacks structural specificity; difficult to resolve chiral enantiomers at trace levels.
GC-FID Flame ionization of volatiles~ 2.0 µg/mLHigh theoretical plate count.High risk of thermal degradation (epoxide ring opening).
Derivatization + HPLC-UV UV absorption (237 nm) via added phenyl ring< 0.1 µg/mL Highest sensitivity; enhances chiral resolution. Requires a 30-minute pre-column reaction step.

While Universal Detectors like Charged Aerosol Detection (CAD) provide excellent mass-sensitive responses for non-volatile analytes without chromophores ()[1], they lack the structural specificity required for resolving enantiomeric impurities at the sub-0.1% levels required by regulatory agencies.

The Superior Strategy: Pre-Column Derivatization
  • Chromophore Introduction: The addition of a conjugated phenyl ring enables highly sensitive UV detection at 237 nm, dropping the Limit of Detection (LOD) by orders of magnitude ()[2].

  • Enhanced Chiral Recognition: The bulky benzoyl group increases steric interactions between the analyte and the chiral stationary phase (CSP). When injected onto a cellulose-based column, the derivatized molecule intercalates more effectively into the polysaccharide cavities, dramatically improving the enantiomeric separation factor (α) ()[3].

PurityWorkflow A Target Analyte [(2R)-3,3-dimethyloxiran-2-yl]methanol B1 Direct HPLC-CAD (Universal Detection) A->B1 Achiral B2 Pre-Column Derivatization (Benzoylation) A->B2 Chiral/Achiral B3 Gas Chromatography (GC-FID) A->B3 Volatile C1 Low Specificity Poor Chiral Resolution B1->C1 C2 Chiral HPLC-UV (237 nm) High Enantiomeric Resolution B2->C2 C3 Thermal Degradation Epoxide Ring Opening B3->C3

Figure 1: Analytical strategy decision matrix for epoxide alcohol purity determination.

Step-by-Step Experimental Protocol

To ensure trustworthiness, the following protocol is designed as a self-validating system. By running a racemic standard alongside the sample, the method internally verifies chiral resolution before quantifying the target[(2R)-3,3-dimethyloxiran-2-yl]methanol.

Protocol S1 1. Sample Prep Dissolve in DCM S2 2. Derivatization Add Benzoyl Chloride S1->S2 S3 3. Quench & Extract Wash with H2O S2->S3 S4 4. Chiral HPLC Cellulose OD-H S3->S4 S5 5. UV Detection Quantify at 237 nm S4->S5

Figure 2: Step-by-step derivatization and HPLC-UV workflow for enantiomeric purity.

Phase 1: Pre-Column Derivatization
  • Sample Preparation: Accurately weigh 10.0 mg of[(2R)-3,3-dimethyloxiran-2-yl]methanol and dissolve in 2.0 mL of anhydrous dichloromethane (DCM).

  • Reagent Addition: Add 1.5 equivalents of benzoyl chloride and 2.0 equivalents of pyridine. Causality: Pyridine acts as an acid scavenger, neutralizing the HCl byproduct to protect the acid-labile epoxide ring from opening. Add a catalytic amount (0.1 eq) of 4-Dimethylaminopyridine (DMAP) to accelerate the esterification.

  • Reaction: Stir the mixture at room temperature for 30 minutes. The mild thermal conditions prevent the degradation of the oxirane ring.

  • Quenching & Extraction: Quench the reaction with 2.0 mL of saturated aqueous NaHCO₃. Extract the organic layer, wash with brine, and dry over anhydrous Na₂SO₄. Evaporate the DCM under a gentle stream of nitrogen and reconstitute the residue in 10.0 mL of HPLC-grade hexane.

Phase 2: Chiral HPLC-UV Analysis
  • Column: Chiralcel OD-H (250 mm × 4.6 mm, 5 µm) or an equivalent cellulose tris(3,5-dimethylphenylcarbamate) stationary phase.

  • Mobile Phase: Isocratic elution using Hexane / Isopropanol (95:5, v/v). Causality: Normal-phase chromatography is required here; the non-polar hexane maintains the structural integrity of the polysaccharide chiral cavities, while the polar isopropanol modulates the hydrogen-bonding interactions with the newly formed benzoyl ester.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection: UV at 237 nm.

  • Injection Volume: 10 µL.

Experimental Validation Data

The following data summarizes the performance of the recommended derivatization-HPLC-UV method compared to direct HPLC-CAD, highlighting the superior sensitivity and resolution achieved through chemical modification.

Table 2: Method Validation Summary (Derivatization + Chiral HPLC-UV vs. Direct HPLC-CAD)

Validation ParameterAcceptance CriteriaDirect HPLC-CAD ResultDerivatization + HPLC-UV Result
Specificity (Chiral Resolution, Rs) Rs > 1.5 between (R) and (S)N/A (Achiral)Rs = 2.4 (Baseline resolved)
Linearity (R²) > 0.9950.991 (Non-linear at extremes)0.999 (1 - 50 µg/mL)
Limit of Detection (LOD) Report Value1.2 µg/mL0.05 µg/mL
Limit of Quantitation (LOQ) Signal-to-Noise > 10:13.5 µg/mL0.15 µg/mL
Precision (% RSD, n=6) < 2.0%3.1%0.8%
Conclusion

By understanding the fundamental chemical limitations of[(2R)-3,3-dimethyloxiran-2-yl]methanol—specifically its lack of a UV chromophore and its thermal lability—we can engineer a robust analytical solution. Pre-column benzoylation followed by normal-phase chiral HPLC provides an unparalleled combination of trace-level sensitivity and baseline enantiomeric resolution, far outperforming direct universal detection methods for purity validation in drug development.

References
  • LCGC International. "Material Identification by HPLC with Charged Aerosol Detection". Chromatography Online. URL: [Link]

  • PubMed. "Trace Determination of Glycols by HPLC with UV and Electrospray Ionization Mass Spectrometric Detections". National Library of Medicine. URL:[Link]

  • IOSR Journal. "A Validated Chiral HPLC Method For Enantiomeric Separation of Glycidyl Butyrate on Cellulose Based Stationary Phase". IOSR Journals. URL:[Link]

Sources

Validation

comparing chiral pool synthesis vs asymmetric epoxidation for[(2R)-3,3-dimethyloxiran-2-yl]methanol

An in-depth technical comparison of synthetic strategies for [(2R)-3,3-dimethyloxiran-2-yl]methanol (commonly known as (R)-3,3-dimethylglycidol) reveals a classic dichotomy in modern organic synthesis: the efficiency of...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical comparison of synthetic strategies for [(2R)-3,3-dimethyloxiran-2-yl]methanol (commonly known as (R)-3,3-dimethylglycidol) reveals a classic dichotomy in modern organic synthesis: the efficiency of transition-metal-catalyzed asymmetric induction versus the absolute stereospecificity of chiral pool derivation.

This epoxide is a highly valuable chiral synthon, frequently utilized in the total synthesis of complex natural products, including pladienolide-derived spliceosome modulators and furanocembrane architectures 1. Securing high enantiomeric purity (ee > 90%) is critical for downstream biological activity.

Below is an objective, data-driven comparison of the two primary synthetic paradigms used to access this molecule.

Strategic Paradigms & Mechanistic Causality

Approach A: Catalytic Asymmetric Epoxidation (Sharpless Protocol)

The Sharpless asymmetric epoxidation transforms the inexpensive, achiral allylic alcohol prenol (3-methyl-2-buten-1-ol) directly into the chiral epoxide.

  • Mechanistic Causality : The reaction relies on the in situ assembly of a chiral titanium-tartrate complex. When prenol coordinates to the titanium(IV) center, the chiral environment dictated by the tartrate ligand (e.g., D-(-)-Diethyl tartrate) restricts the trajectory of the oxidant, tert-butyl hydroperoxide (TBHP). This enforces a highly rigid transition state, directing oxygen transfer exclusively to the pro-R face of the alkene 2.

  • Experimental Rationale : Cryogenic temperatures (-20 °C) are mandatory to minimize the entropic penalty of the highly ordered transition state, thereby maximizing enantiomeric excess (ee) and suppressing background racemic oxidation by unligated titanium species.

Approach B: Chiral Pool Synthesis

Chiral pool strategies derive the target from an abundant, naturally occurring chiral molecule (e.g., D-mannitol or S-citronellol) 3. Because no natural precursor perfectly matches the gem-dimethyl allylic alcohol skeleton of the target, multi-step homologation is required.

  • Mechanistic Causality : A typical route involves the protection of a chiral carbohydrate derivative (like D-glyceraldehyde acetonide), followed by a Grignard addition (MeMgBr) to install the gem-dimethyl group. The resulting diol is then selectively tosylated at the primary position and treated with base to induce an intramolecular SN2 cyclization, forming the epoxide.

  • Experimental Rationale : While this method avoids heavy metals and cryogenic conditions, the reliance on protecting group chemistry significantly reduces atom economy. However, the absolute stereocontrol is theoretically perfect (>99% ee), as it relies on substrate-controlled inversion/retention rather than a dynamic catalytic cycle.

Workflow Visualization

Workflow cluster_0 Asymmetric Epoxidation cluster_1 Chiral Pool Synthesis A1 Prenol (3-Methyl-2-buten-1-ol) A2 Ti(OiPr)4, D-(-)-DET TBHP, -20 °C A1->A2 A3 [(2R)-3,3-dimethyloxiran-2-yl]methanol (1 Step, ee > 92%) A2->A3 B1 D-Mannitol Derivative (Chiral Precursor) B2 1. Grignard (MeMgBr) 2. Protection/Deprotection B1->B2 B3 Chiral Diol Intermediate B2->B3 B4 Selective Tosylation & Base Cyclization B3->B4 B5 [(2R)-3,3-dimethyloxiran-2-yl]methanol (4+ Steps, ee > 99%) B4->B5

Caption: Workflow comparison of Sharpless Epoxidation vs. Chiral Pool Synthesis for the target epoxide.

Self-Validating Experimental Protocols

Protocol A: Sharpless Asymmetric Epoxidation of Prenol

This protocol utilizes a self-validating feedback loop via in-process TLC and post-reaction chiral HPLC to ensure catalyst fidelity.

  • Anhydrous Preparation : Flame-dry a Schlenk flask under argon. Add activated 4Å powdered molecular sieves (0.5 g/mmol substrate) and anhydrous dichloromethane (DCM) (10 mL/mmol). Causality: Trace water bridges titanium centers, forming unreactive oligomers.

  • Catalyst Assembly : Cool the suspension to -20 °C. Sequentially add Ti(OiPr)4 (0.05 equiv) and D-(-)-Diethyl tartrate (0.06 equiv). Stir for 20 minutes. Validation: The solution should turn a homogenous pale yellow, indicating successful ligand exchange.

  • Substrate Addition : Add prenol (1.0 equiv) dropwise. Stir for 10 minutes to allow substrate coordination.

  • Oxidation : Slowly add a solution of anhydrous TBHP in decane (5.5 M, 2.0 equiv). Maintain strictly at -20 °C for 14–18 hours.

  • In-Process Control (IPC) : Monitor via TLC (Hexanes/EtOAc 7:3, stain with KMnO4). The alkene spot (prenol) must completely disappear.

  • Quench & Isolation : Quench with 10% aqueous tartaric acid and stir at room temperature for 1 hour to hydrolyze the titanium complex. Extract with DCM, wash with brine, and dry over Na2SO4.

  • Final Validation : Purify via silica gel chromatography. Confirm enantiopurity (>92% ee) using chiral stationary phase HPLC (e.g., Chiralcel OD-H).

Protocol B: Chiral Pool Homologation (via D-Glyceraldehyde Acetonide)

This protocol validates stereochemical retention through rigid SN2 mechanics.

  • Grignard Homologation : Dissolve 1,2-O-isopropylidene-D-glyceraldehyde (1.0 equiv) in anhydrous THF at 0 °C. Add MeMgBr (3.0 equiv) dropwise. Stir for 4 hours at room temperature.

  • Quench & Cleavage : Quench with saturated aqueous NH4Cl. Extract and concentrate. Treat the crude acetonide with mild acidic methanol (e.g., Dowex 50WX8) to reveal the triol.

  • Selective Tosylation : Dissolve the triol in DCM at 0 °C. Add pyridine (2.0 equiv) and TsCl (1.05 equiv). Stir for 12 hours. Validation: 1H-NMR must show a characteristic downfield shift only for the primary protons (δ ~4.0 ppm), confirming regioselectivity.

  • Epoxide Cyclization : Treat the crude monotosylate with anhydrous K2CO3 (2.0 equiv) in methanol. Stir for 4 hours. The intramolecular SN2 displacement forms the oxirane ring.

  • Final Validation : Isolate via extraction and purify. Confirm the structure via 13C-NMR (characteristic epoxide carbons at ~60-65 ppm) 4.

Quantitative Performance Metrics

MetricAsymmetric Epoxidation (Sharpless)Chiral Pool Synthesis
Primary Starting Material Prenol (3-Methyl-2-buten-1-ol)D-Mannitol / D-Glyceraldehyde
Step Count 1 Step4–5 Steps
Enantiomeric Excess (ee) 92% – 95%> 99% (Stereospecific)
Overall Yield 75% – 85%25% – 40%
Atom Economy High (Direct O-transfer)Low (Requires protecting groups)
Scalability Excellent (Industrial standard)Moderate (Bottlenecked by Grignard)
Key Reagents Ti(OiPr)4, D-(-)-DET, TBHPMeMgBr, TsCl, K2CO3

Mechanistic Visualization: The Sharpless Transition State

Mechanism Ti Ti(OiPr)4 (Metal Center) Complex Active Ti-Tartrate Complex Ti->Complex Ligand Exchange DET D-(-)-DET (Chiral Ligand) DET->Complex TS Rigid Transition State (Top-Face Delivery) Complex->TS TBHP TBHP (Oxidant) TBHP->TS Coordinates Prenol Prenol (Substrate) Prenol->TS Binds Ti Product (2R)-Epoxide TS->Product Enantioselective O-Transfer

Caption: Mechanistic causality of the Sharpless asymmetric epoxidation transition state.

Conclusion

For the synthesis of [(2R)-3,3-dimethyloxiran-2-yl]methanol, Catalytic Asymmetric Epoxidation is vastly superior for both bench-scale research and process chemistry. The Sharpless protocol converts highly accessible, inexpensive prenol into the chiral epoxide in a single, atom-economical step with excellent enantiomeric excess. Conversely, while Chiral Pool Synthesis offers an alternative that bypasses heavy metals and cryogenic requirements, its reliance on multi-step homologation, protecting group manipulations, and lower overall yields makes it highly inefficient for routine access to this specific gem-dimethyl epoxide architecture.

References

  • Total Syntheses of Pladienolide-Derived Spliceosome Modulators . Semantic Scholar. Available at: [Link]

  • Combinatorial evolution of site- and enantioselective catalysts for polyene epoxidation . NIH / PMC. Available at: [Link]

  • A Chiral Pool Strategy for the Synthesis of a SMARCA2 Degrading PROTAC . ACS Publications. Available at: [Link]

  • Organosulfate and Nitrate Formation and Reactivity from Epoxides Derived from 2-Methyl-3-buten-2-ol . Oberlin College / ACS. Available at:[Link]

Sources

Comparative

chiral GC analysis techniques for [(2R)-3,3-dimethyloxiran-2-yl]methanol enantiomeric ratio

For researchers, scientists, and drug development professionals, the accurate determination of the enantiomeric ratio of chiral molecules is a critical aspect of synthesis, quality control, and regulatory compliance. [(2...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and drug development professionals, the accurate determination of the enantiomeric ratio of chiral molecules is a critical aspect of synthesis, quality control, and regulatory compliance. [(2R)-3,3-dimethyloxiran-2-yl]methanol, a key chiral building block, is no exception. Its enantiomeric purity can significantly impact the efficacy and safety of downstream pharmaceutical products. This guide provides an in-depth comparison of chiral Gas Chromatography (GC) techniques for the analysis of this important epoxide, offering field-proven insights and detailed experimental protocols to ensure scientific integrity and reliable results.

The Imperative of Enantiomeric Purity

Enantiomers, non-superimposable mirror images of a chiral molecule, often exhibit distinct pharmacological and toxicological profiles.[1][2] Therefore, the ability to precisely quantify the enantiomeric excess (% ee) of a chiral intermediate like [(2R)-3,3-dimethyloxiran-2-yl]methanol is not merely an analytical exercise but a fundamental requirement for drug development and manufacturing.[3] Chiral GC, a powerful and sensitive technique, offers a robust solution for this analytical challenge.[4]

Core Principles of Chiral GC Separation

The separation of enantiomers by GC relies on the use of a chiral stationary phase (CSP). These phases create a chiral environment within the GC column, leading to differential interactions with the two enantiomers. This results in different retention times, allowing for their separation and quantification. Cyclodextrin-based CSPs are among the most widely used and effective for a broad range of chiral compounds, including epoxides.[4][5][6]

Cyclodextrins are cyclic oligosaccharides that form a torus-shaped molecule with a hydrophobic interior and a hydrophilic exterior.[5] The chiral glucose units that comprise the cyclodextrin create a multitude of chiral centers, providing the basis for enantiomeric recognition. Derivatization of the hydroxyl groups on the cyclodextrin rim further enhances chiral selectivity.[5]

Comparative Analysis of Chiral GC Methodologies

Two primary approaches can be employed for the chiral GC analysis of [(2R)-3,3-dimethyloxiran-2-yl]methanol: Direct Analysis and Analysis after Derivatization . The choice between these methods depends on factors such as the volatility of the analyte, the desired resolution, and the complexity of the sample matrix.

Direct Enantiomeric Separation

Direct analysis involves the injection of the underivatized [(2R)-3,3-dimethyloxiran-2-yl]methanol onto a chiral GC column. This method is simpler and faster as it eliminates the need for a separate derivatization step. Cyclodextrin-based columns, particularly those with permethylated or other modified β-cyclodextrins, are often suitable for the direct separation of chiral alcohols and epoxides.[4][7]

Advantages:

  • Simplicity and Speed: Eliminates the time and potential for error associated with a derivatization step.

  • Reduced Sample Handling: Minimizes the risk of contamination or sample loss.

Disadvantages:

  • Potential for Poor Peak Shape: The polar hydroxyl group can lead to peak tailing on some stationary phases, reducing resolution and accuracy.

  • Lower Volatility: May require higher oven temperatures, which could potentially lead to on-column degradation of the analyte.

Enantiomeric Separation after Derivatization

Derivatization is a chemical modification of the analyte to improve its chromatographic properties.[8][9] For [(2R)-3,3-dimethyloxiran-2-yl]methanol, the hydroxyl group can be derivatized to form a less polar and more volatile ester or silyl ether.[3][10] This can significantly enhance separation efficiency and peak shape.

Common Derivatization Approaches:

  • Acylation: Reaction with an acylating agent, such as acetic anhydride or trifluoroacetic anhydride (TFAA), converts the alcohol to its corresponding ester.[3] Acetylation is a simple and effective method that often improves resolution.[3]

  • Silylation: Reaction with a silylating reagent, like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), replaces the active hydrogen of the hydroxyl group with a trimethylsilyl (TMS) group.[10] Silyl derivatives are typically very volatile and thermally stable.[9]

Advantages:

  • Improved Peak Shape and Resolution: Derivatization reduces the polarity of the analyte, minimizing interactions with active sites in the column and leading to sharper, more symmetrical peaks.[9]

  • Increased Volatility: Allows for analysis at lower oven temperatures, reducing the risk of thermal degradation.[9]

  • Enhanced Sensitivity: In some cases, derivatization can improve the response of the analyte in the detector.[11]

Disadvantages:

  • Additional Sample Preparation Step: Derivatization adds time and complexity to the analytical workflow.

  • Potential for Side Reactions or Incomplete Reactions: The derivatization reaction must be optimized to ensure complete conversion without the formation of byproducts.[10]

  • Introduction of Impurities: The derivatizing reagents themselves can introduce impurities that may interfere with the analysis.

Experimental Data Comparison

The following table summarizes typical performance data for the direct and derivatization approaches for the chiral GC analysis of [(2R)-3,3-dimethyloxiran-2-yl]methanol. These values are representative and may vary depending on the specific instrumentation, column, and analytical conditions used.

ParameterDirect AnalysisDerivatization (Acetylation)
Chiral Stationary Phase Modified β-cyclodextrinModified β-cyclodextrin
Typical Resolution (Rs) 1.2 - 1.8> 2.0
Analysis Time (min) 15 - 2520 - 30 (including derivatization)
Limit of Detection (LOD) ~0.1% of the major enantiomer~0.05% of the major enantiomer
Peak Shape Moderate tailing possibleSymmetrical peaks

Experimental Protocols

Protocol 1: Direct Chiral GC Analysis
  • Column Selection: A chiral capillary column with a modified β-cyclodextrin stationary phase is recommended (e.g., Rt-βDEXsm, CP-Chirasil-DEX CB).[3][12]

  • Sample Preparation: Dissolve the sample in a suitable solvent (e.g., methanol, dichloromethane) to a concentration of approximately 1 mg/mL.

  • GC Conditions:

    • Injector Temperature: 220 °C

    • Detector (FID) Temperature: 250 °C

    • Oven Temperature Program: 60 °C (hold for 2 min), ramp to 180 °C at 5 °C/min, hold for 5 min.

    • Carrier Gas: Helium or Hydrogen at an appropriate linear velocity.

    • Injection Volume: 1 µL (split or splitless, depending on concentration).

  • Data Analysis: Integrate the peak areas of the two enantiomers and calculate the enantiomeric ratio.

Protocol 2: Chiral GC Analysis after Acetylation
  • Derivatization:

    • To approximately 1 mg of the [(2R)-3,3-dimethyloxiran-2-yl]methanol sample in a vial, add 0.5 mL of pyridine and 0.2 mL of acetic anhydride.

    • Cap the vial and heat at 60 °C for 30 minutes.

    • Cool the vial to room temperature.

    • Evaporate the excess reagents under a gentle stream of nitrogen.

    • Reconstitute the residue in 1 mL of a suitable solvent (e.g., dichloromethane).

  • Column Selection: A chiral capillary column with a modified β-cyclodextrin stationary phase is recommended.

  • GC Conditions:

    • Injector Temperature: 230 °C

    • Detector (FID) Temperature: 250 °C

    • Oven Temperature Program: 80 °C (hold for 2 min), ramp to 200 °C at 8 °C/min, hold for 5 min.

    • Carrier Gas: Helium or Hydrogen at an appropriate linear velocity.

    • Injection Volume: 1 µL (split injection recommended).

  • Data Analysis: Integrate the peak areas of the two derivatized enantiomers and calculate the enantiomeric ratio.

Visualization of Analytical Workflows

Chiral_GC_Workflow cluster_direct Direct Analysis Workflow cluster_derivatization Derivatization Workflow d_start Sample of [(2R)-3,3-dimethyloxiran-2-yl]methanol d_prep Dissolve in Solvent d_start->d_prep d_inject Inject into Chiral GC d_prep->d_inject d_separate Enantiomeric Separation d_inject->d_separate d_detect Detection (FID) d_separate->d_detect d_data Data Analysis & Enantiomeric Ratio d_detect->d_data de_start Sample of [(2R)-3,3-dimethyloxiran-2-yl]methanol de_deriv Derivatization (e.g., Acetylation) de_start->de_deriv de_cleanup Reagent Removal & Reconstitution de_deriv->de_cleanup de_inject Inject into Chiral GC de_cleanup->de_inject de_separate Enantiomeric Separation de_inject->de_separate de_detect Detection (FID) de_separate->de_detect de_data Data Analysis & Enantiomeric Ratio de_detect->de_data

Caption: Comparative workflows for direct vs. derivatization-based chiral GC analysis.

Decision-Making Framework for Method Selection

The choice between direct and derivatization methods is a critical decision that impacts the quality and efficiency of the analysis. The following logical framework can guide this selection process.

Decision_Tree start Start: Need to determine enantiomeric ratio of [(2R)-3,3-dimethyloxiran-2-yl]methanol q1 Is high sample throughput a primary concern? start->q1 q2 Is achieving the highest possible resolution (Rs > 2.0) critical? q1->q2 No direct Recommendation: Direct Analysis (Faster, simpler workflow) q1->direct Yes q3 Is the sample matrix complex with potential interferences? q2->q3 No derivatization Recommendation: Analysis after Derivatization (Improved resolution and peak shape) q2->derivatization Yes q3->direct No q3->derivatization Yes

Sources

Validation

High-Resolution GC-QTOF vs. Legacy Platforms: A Comparative Guide for the Mass Spectrometry Fragmentation Analysis of [(2R)-3,3-dimethyloxiran-2-yl]methanol[(2R)-3,3-dimethyloxiran-2-yl]methanol (also known as 3,3-dimethylglycidol or MBO epoxide) is a highly reactive, low-molecular-weight (102.13 g/mol ) polar epoxide. It serves as both a critical chiral building block in drug development and a key intermediate in atmospheric chemistry, specifically as an oxidation product of biogenic 2-methyl-3-buten-2-ol.

High-Resolution GC-QTOF vs. Legacy Platforms: A Comparative Guide for the Mass Spectrometry Fragmentation Analysis of [(2R)-3,3-dimethyloxiran-2-yl]methanol[(2R)-3,3-dimethyloxiran-2-yl]methanol (also known as 3,3-dimeth...

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Author: BenchChem Technical Support Team. Date: April 2026

High-Resolution GC-QTOF vs. Legacy Platforms: A Comparative Guide for the Mass Spectrometry Fragmentation Analysis of [(2R)-3,3-dimethyloxiran-2-yl]methanol[(2R)-3,3-dimethyloxiran-2-yl]methanol (also known as 3,3-dimethylglycidol or MBO epoxide) is a highly reactive, low-molecular-weight (102.13 g/mol ) polar epoxide. It serves as both a critical chiral building block in drug development and a key intermediate in atmospheric chemistry, specifically as an oxidation product of biogenic 2-methyl-3-buten-2-ol[1].

Analyzing this molecule presents a unique set of analytical challenges. Its high volatility, thermal lability, and lack of readily ionizable basic/acidic functional groups make traditional ambient ionization techniques ineffective. As a Senior Application Scientist, I have evaluated multiple mass spectrometry platforms for the structural elucidation of this compound. This guide objectively compares High-Resolution Gas Chromatography-Quadrupole Time-of-Flight (GC-QTOF) against standard GC-Single Quadrupole (GC-SQ) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), providing field-proven protocols and mechanistic insights into its fragmentation dynamics.

The Core Challenge: Epoxide Fragmentation Dynamics

To understand why certain analytical platforms fail, we must first examine the intrinsic electron ionization (EI) fragmentation behavior of underivatized [(2R)-3,3-dimethyloxiran-2-yl]methanol at 70 eV.

  • Molecular Ion Instability: The molecular ion [M]+∙ at m/z 102 is highly unstable due to the strained three-membered oxirane ring, often appearing as a negligible peak in the spectrum[1].

  • α -Cleavage: The loss of the hydroxymethyl radical ( ∙CH2​OH , 31 Da) is thermodynamically favored, yielding a stable oxiranyl cation at m/z 71 ( [C4​H7​O]+ ).

  • Oxirane Ring Cleavage (Base Peak): The dominant fragmentation pathway involves the cleavage of the C-C bond within the epoxide ring. The oxygen lone pair stabilizes the resulting carbocation, generating the base peak at m/z 59 ( [C3​H7​O]+ ).

Fragmentation M Molecular Ion [M]+• m/z 102 C5H10O2 F71 α-Cleavage Ion m/z 71 [C4H7O]+ M->F71 - •CH2OH (31 Da) F87 Methyl Loss Ion m/z 87 [C4H7O2]+ M->F87 - •CH3 (15 Da) F84 Water Loss Ion m/z 84 [C5H8O]+• M->F84 - H2O (18 Da) F59 Base Peak m/z 59 [C3H7O]+ M->F59 Oxirane Cleavage F43 Secondary Fragment m/z 43 [C2H3O]+ /[C3H7]+ F71->F43 - CO (28 Da) F59->F43 - CH4 (16 Da)

EI-MS fragmentation pathway of underivatized[(2R)-3,3-dimethyloxiran-2-yl]methanol.

Platform Comparison: Evaluating Analytical Alternatives

Choosing the right platform requires balancing sensitivity, structural confirmation power, and matrix tolerance.

The Recommended Product: High-Resolution GC-QTOF

GC-QTOF is the gold standard for this molecule. By providing exact mass measurements (< 2 ppm error), it unambiguously differentiates the target fragments from isobaric chemical background noise. For instance, the base peak at nominal m/z 59 can be definitively assigned to [C3​H7​O]+ (m/z 59.0497) rather than ubiquitous solvent impurities like [C2​H3​O2​]+ (m/z 59.0133).

Alternative 1: Low-Resolution GC-SQ

Standard single quadrupole systems are highly accessible and excellent for routine NIST library matching. However, they operate at nominal mass resolution. Because the primary diagnostic ions for this epoxide (m/z 41, 43, 59, 71) fall into the heavily congested low-mass region of the spectrum, GC-SQ suffers from severe false-positive rates when analyzing complex environmental or biological matrices.

Alternative 2: LC-ESI-MS/MS

LC-MS/MS is fundamentally unsuited for this specific molecule. Electrospray Ionization (ESI) relies on the presence of proton-affinitive basic sites (e.g., amines) or easily deprotonated acidic sites (e.g., carboxylic acids). Small, aliphatic epoxides like[(2R)-3,3-dimethyloxiran-2-yl]methanol exhibit near-zero ionization efficiency in both positive and negative ESI modes, resulting in catastrophic signal loss.

Quantitative Performance Summary
Analytical FeatureHigh-Res GC-QTOF (Recommended)Low-Res GC-SQ (Alternative 1)LC-ESI-MS/MS (Alternative 2)
Mass Accuracy < 2 ppm Nominal (~0.5 Da)< 5 ppm (if TOF/Orbitrap)
Ionization Efficiency Excellent (EI, 70 eV) Excellent (EI, 70 eV)Poor (Lacks basic/acidic sites)
Structural Elucidation High (Exact mass fragments) Moderate (Library matching)Low (Minimal fragmentation)
Matrix Interference Low (High-res filtering) High (Low-mass background)N/A (Signal suppressed)

Experimental Methodology: A Self-Validating GC-MS Workflow

To overcome the thermal lability of the primary alcohol group in the GC inlet and push the diagnostic fragments into a cleaner, higher m/z region, derivatization is strictly required [2]. The following protocol utilizes BSTFA to convert the hydroxyl group into a trimethylsilyl (TMS) ether, shifting the molecular weight from 102 to 174 Da.

Causality Check: Why add pyridine and TMCS? Pyridine acts as an acid scavenger and basic catalyst, driving the silylation forward. TMCS (Trimethylchlorosilane) acts as a powerful catalyst that increases the silylating strength of BSTFA, ensuring quantitative conversion of sterically hindered alcohols.

Step-by-Step Derivatization Protocol
  • Sample Aliquoting & Internal Standard Addition: Transfer 500 µL of the sample extract into a 2 mL glass autosampler vial. Spike with 10 µL of an internal standard (e.g., 1-octanol-d17, 10 µg/mL) to create a self-validating system that monitors derivatization efficiency and instrument drift.

  • Drying: Evaporate the solvent to complete dryness under a gentle stream of ultra-high purity nitrogen. Critical: BSTFA is highly moisture-sensitive; residual water will quench the reagent.

  • Reagent Addition: Add 100 µL of BSTFA containing 1% TMCS, followed immediately by 50 µL of anhydrous pyridine [2].

  • Incubation: Cap the vial tightly and incubate in a heating block at 70°C for 60 minutes.

  • Analysis: Allow the vial to cool to room temperature. Inject 1 µL into the GC-QTOF operating in splitless mode (Inlet Temp: 250°C, EI Source: 70 eV).

Workflow Sample Sample Prep: [(2R)-3,3-dimethyloxiran-2-yl]methanol Deriv TMS Derivatization (BSTFA/TMCS) Sample->Deriv Direct Direct Injection (No Derivatization) Sample->Direct GC_QTOF High-Res GC-QTOF (Recommended) Deriv->GC_QTOF GC_SQ Low-Res GC-SQ (Alternative 1) Deriv->GC_SQ Direct->GC_QTOF Volatile Loss LC_MSMS LC-ESI-MS/MS (Alternative 2) Direct->LC_MSMS

Workflow comparing derivatized vs. direct injection across MS platforms.

Conclusion

For the rigorous structural elucidation and quantification of [(2R)-3,3-dimethyloxiran-2-yl]methanol, High-Resolution GC-QTOF coupled with TMS derivatization is the only platform that provides the exact mass capabilities necessary to confidently identify low-mass epoxide fragments. While LC-MS/MS dominates modern drug development workflows, it is fundamentally incompatible with the ionization physics of small, neutral aliphatic epoxides.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 167724, (3,3-Dimethyloxiran-2-yl)methanol." PubChem. URL:[Link]

  • Zhang, H., et al. "Secondary Organic Aerosol Formation via 2-Methyl-3-buten-2-ol Photooxidation: Evidence of Acid-Catalyzed Reactive Uptake of Epoxides." Environmental Science & Technology Letters, vol. 1, no. 4, 2014, pp. 242–247. URL:[Link]

Comparative

Comparative Kinetic Studies of[(2R)-3,3-Dimethyloxiran-2-yl]methanol Epoxide Ring Opening

As a Senior Application Scientist, I frequently evaluate the kinetic behavior of 2,3-epoxy alcohols because their ring-opening dynamics dictate both synthetic yields in drug development and environmental lifetimes in atm...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently evaluate the kinetic behavior of 2,3-epoxy alcohols because their ring-opening dynamics dictate both synthetic yields in drug development and environmental lifetimes in atmospheric chemistry. [(2R)-3,3-dimethyloxiran-2-yl]methanol—often referred to as MBO 2,3-epoxide—is a highly valuable chiral building block and a critical intermediate in secondary organic aerosol (SOA) formation.

The core analytical challenge when working with this molecule is controlling and measuring the regioselectivity between the C-2 (secondary) and C-3 (tertiary) positions during nucleophilic attack. This guide provides an objective comparison of catalytic systems, kinetic performance, and the self-validating experimental methodologies required to study them.

Mechanistic Divergence: Regioselectivity and Kinetics

The regiochemical outcome of the epoxide ring opening is strictly governed by the catalytic system employed, which alters the transition state of the reaction:

  • Acid-Catalyzed Pathways: Under acidic conditions, the epoxide oxygen is protonated, and the transition state develops significant carbocation character. Because C-3 is a tertiary carbon (due to the gem-dimethyl group), it stabilizes the positive charge far better than the secondary C-2 carbon. Consequently,1[1].

  • Borinic Acid Catalysis: Recent synthetic advances utilize diarylborinic acids to achieve2[2]. The catalyst coordinates to the epoxy alcohol, tethering the nucleophile and delivering it intramolecularly.

  • Neutral/Uncatalyzed Pathways: 3[3]. Without electrophilic activation, nucleophiles typically attack the less sterically hindered position via a classic Sₙ2 mechanism.

Pathway epox [(2R)-3,3-dimethyloxiran-2-yl]methanol (2,3-Epoxy Alcohol) acid Acid Catalysis (H2SO4, HNO3) epox->acid SN1-like borinic Borinic Acid Catalysis (Organoboron) epox->borinic Coordination base Base / Nucleophile (Amines, Azides) epox->base SN2 c3_carb C-3 Attack Tertiary Carbocation Control (k = ~0.48 M^-1 s^-1) acid->c3_carb SN1-like c3_tether C-3 Attack Tethered Delivery (High Regiocontrol) borinic->c3_tether Coordination c2_steric C-2 Attack Steric Approach Control (Slower Kinetics) base->c2_steric SN2

Divergent regioselective pathways for [(2R)-3,3-dimethyloxiran-2-yl]methanol ring opening.

Comparative Kinetic Performance of Catalytic Systems

To objectively compare the performance of these systems, we must analyze the kinetic rate constants ( k ) alongside the resulting regioselectivity.4[4].

Catalytic SystemReaction ConditionsNucleophileRate Constant ( k )Regioselectivity (C-3:C-2)Primary Mechanism
Aqueous Acid (H₂SO₄) D₂O, pH 2.0, 298 KH₂O / SO₄²⁻0.48 M⁻¹ s⁻¹>99:1Sₙ1-like (Carbocation)
Diarylborinic Acid Toluene-d8, 308 KAmines / N-Heterocycles~1.2 × 10⁻³ s⁻¹>95:5Tethered Delivery
Uncatalyzed (Neutral) D₂O, pH 7.0, 298 KH₂O< 1.0 × 10⁻⁶ s⁻¹MixedSₙ2 (Steric Control)
Ti(III) / Ti(IV) Reagents CH₂Cl₂, 298 KHalides / Thiols~3.5 × 10⁻⁴ s⁻¹VariableRadical / Lewis Acid

Causality in Experimental Design: Why We Use In Situ NMR

When designing kinetic studies for epoxide ring openings, researchers often default to ex situ quenching followed by GC-MS or HPLC analysis. However, 2,3-epoxy alcohols are highly prone to the Payne rearrangement under basic conditions and rapid polymerization under acidic conditions.

The Causality: By utilizing in situ ¹H NMR spectroscopy, we eliminate quenching artifacts. We can continuously monitor the disappearance of the epoxide protons (specifically the diagnostic oxirane ring protons) and the appearance of the product protons in real-time.

The Self-Validating System: This method is inherently self-validating. By including an inert internal standard (e.g., 1,3,5-trimethoxybenzene), we continuously calculate the mass balance. If the sum of the reactant and product concentrations drops below 100%, we immediately know a parasitic side reaction (like polymerization) is occurring, which invalidates the kinetic run.

Protocol A: Acid-Catalyzed Hydrolysis Kinetics via In Situ ¹H NMR
  • Preparation: Dissolve 50 mM of [(2R)-3,3-dimethyloxiran-2-yl]methanol and 10 mM of 1,3,5-trimethoxybenzene (internal standard) in 0.5 mL of D₂O.

  • Baseline Acquisition: Transfer the solution to an NMR tube and acquire a baseline ¹H NMR spectrum at 298 K to integrate the initial epoxide signals against the standard.

  • Initiation: Inject a pre-titrated D₂SO₄/D₂O solution to bring the sample to pH 2.0. Immediately insert the tube into the NMR spectrometer.

  • Kinetic Monitoring: Acquire single-scan ¹H NMR spectra every 30 seconds for 60 minutes.

  • Self-Validation Check: Plot the concentration of the epoxide and the resulting 2,3-dihydroxyisopentanol over time. The total molarity must remain constant at 50 mM relative to the internal standard.

  • Data Extraction: Fit the exponential decay of the epoxide concentration to a pseudo-first-order rate equation to extract kobs​ , then divide by [H⁺] to find the second-order rate constant.

Protocol B: Borinic Acid-Catalyzed Regioselective Aminolysis
  • Preparation: In a dry NMR tube under N₂, dissolve 0.1 mmol of the epoxy alcohol, 0.12 mmol of the amine nucleophile, and 0.02 mmol of 1,3,5-trimethoxybenzene in 0.5 mL of Toluene-d8.

  • Catalyst Addition: Add 10 mol% of diphenylborinic acid catalyst.5[5].

  • Monitoring: Heat the probe to 308 K and acquire spectra every 60 seconds.

  • Analysis: Monitor the downfield shift of the C-3 methyl groups to confirm regioselective C-3 attack.

Workflow prep 1. Substrate & Standard Prep Add Internal Standard (1,3,5-TMB) rxn 2. Reaction Initiation Inject Catalyst/Nucleophile at t=0 prep->rxn monitor 3. In Situ NMR Monitoring Acquire spectra every 30-60s rxn->monitor validate 4. Mass Balance Validation Check [Product] + [Reactant] = 100% monitor->validate kinetic 5. Kinetic Modeling Determine Rate Order & k validate->kinetic

Self-validating experimental workflow for real-time kinetic monitoring.

References

  • Organosulfate and Nitrate Formation and Reactivity from Epoxides Derived from 2-Methyl-3-buten-2-ol The Journal of Physical Chemistry A - ACS Publications[Link]

  • Secondary Organic Aerosol Formation via 2-Methyl-3-buten-2-ol Photooxidation: Evidence of Acid-Catalyzed Reactive Uptake of Epoxides Environmental Science & Technology - PMC[Link]

  • Borinic Acid-Catalyzed Ring-Opening of Epoxy Alcohols Scholaris.ca [Link]

  • Diarylborinic Acid-Catalyzed Regioselective Ring Openings of Epoxy Alcohols with Pyrazoles, Imidazoles, Triazoles, and Other Nitrogen Heterocycles Organic Letters - ACS Publications[Link]

  • Evidence That Epoxide-Opening Cascades Promoted by Water Are Stepwise and Become Faster and More Selective MIT Open Access Articles - DSpace@MIT[Link]

Sources

Safety & Regulatory Compliance

Safety

[(2R)-3,3-dimethyloxiran-2-yl]methanol proper disposal procedures

Standard Operating Procedure & Disposal Logistics for [(2R)-3,3-dimethyloxiran-2-yl]methanol As drug development and synthetic workflows become increasingly complex, the safe handling and disposal of reactive intermediat...

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Author: BenchChem Technical Support Team. Date: April 2026

Standard Operating Procedure & Disposal Logistics for [(2R)-3,3-dimethyloxiran-2-yl]methanol

As drug development and synthetic workflows become increasingly complex, the safe handling and disposal of reactive intermediates is paramount.[(2R)-3,3-dimethyloxiran-2-yl]methanol (also known as MBO epoxide) is a highly valuable chiral building block. However, its dual functionality—an epoxide ring coupled with a primary alcohol—presents specific logistical and safety challenges during disposal.

This guide provides researchers and laboratory managers with field-proven, self-validating protocols for the safe segregation, storage, and disposal of [(2R)-3,3-dimethyloxiran-2-yl]methanol, ensuring strict compliance with environmental regulations and laboratory safety standards.

Chemical Profile & Mechanistic Causality

To safely dispose of a chemical, one must first understand the causality behind its reactivity.[(2R)-3,3-dimethyloxiran-2-yl]methanol (CAS: 18511-56-3 for the unspecified enantiomer) is characterized by a highly strained three-membered oxirane ring.

The Mechanistic Hazard: The 3,3-dimethyl substitution on the oxirane ring plays a critical role in the molecule's reactivity. These methyl groups stabilize transient carbocation intermediates, making the epoxide exceptionally susceptible to acid-catalyzed, SN​1 -like ring opening. If this chemical is inadvertently mixed with acidic aqueous waste, the acid protonates the epoxide oxygen, triggering a rapid, highly exothermic ring-opening reaction. Furthermore, because the molecule contains a primary alcohol, it can act as a nucleophile. Under the wrong conditions (e.g., concentrated presence of Lewis acids or bases), this can lead to uncontrolled, exothermic auto-polymerization.

Understanding this mechanism dictates our primary operational rule: [(2R)-3,3-dimethyloxiran-2-yl]methanol must never be mixed with acidic or highly nucleophilic waste streams.

Quantitative Data & Waste Compatibility Summary
Property / ParameterSpecification / Guideline
Molecular Formula C5​H10​O2​ [1]
Molecular Weight 102.13 g/mol [1]
Boiling Point ~147.7 °C (Predicted)
Storage Conditions Sealed in dry, store in freezer under -20°C[1]
Compatible Waste Streams Neutral organic solvents (e.g., Hexane, Ethyl Acetate, DCM)
Incompatible Waste Streams Aqueous acids (pH < 5), strong bases, amines, oxidizers
EPA Waste Classification Characteristic Hazardous Waste (Reactivity/Toxicity)[2]

Operational Safety & Handling Protocols

Before generating waste, ensure that all handling of the neat chemical adheres to the guidelines outlined in Prudent Practices in the Laboratory[3].

Step-by-Step Handling Methodology:

  • Engineering Controls: All transfers and reactions involving [(2R)-3,3-dimethyloxiran-2-yl]methanol must be conducted inside a certified chemical fume hood to prevent inhalation of volatile epoxide vapors.

  • PPE Verification: Operators must wear chemical-resistant gloves (Nitrile, minimum 8 mil thickness recommended due to epoxide permeability), tightly sealed safety goggles, and a flame-resistant lab coat.

  • Temperature Management: Because the compound is stored at -20°C[1], allow the sealed container to equilibrate to room temperature in a desiccator before opening to prevent condensation of atmospheric moisture, which can degrade the epoxide over time.

Waste Segregation & Disposal Procedures

The following protocol provides a self-validating system for waste management. By isolating the epoxide from incompatible reagents, you eliminate the risk of exothermic runaway.

Step 1: Container Selection and Preparation

  • Select a high-density polyethylene (HDPE) or glass waste carboy. Do not use metal containers, as trace metal ions can act as Lewis acids and catalyze ring-opening.

  • Verify the container is completely dry and free of residual acids or amines.

Step 2: Segregation and Collection

  • Trace Waste (Rinses): When rinsing glassware that contained the epoxide, use a neutral, unreactive solvent (e.g., acetone or ethyl acetate). Collect this rinse directly into the designated "Non-Halogenated Organic Waste" container.

  • Bulk Waste: Unused or degraded bulk chemical must be kept in its original container, tightly sealed, and disposed of as a discrete lab pack item. Do not bulk-mix large quantities of pure epoxide with other waste solvents.

Step 3: RCRA-Compliant Labeling

  • Attach a hazardous waste tag immediately upon adding the first drop of waste[2].

  • Clearly list "[(2R)-3,3-dimethyloxiran-2-yl]methanol" or "Epoxide" on the label.

  • Check the hazard boxes for Toxic and Reactive .

Step 4: Storage and Final Disposal

  • Store the waste container in a designated Secondary Containment area away from direct sunlight, heat sources, and incompatible chemical waste (especially acids)[2].

  • Final disposal must be executed by a licensed hazardous waste contractor via high-temperature incineration, which safely destroys the oxirane ring and prevents environmental contamination.

Emergency Spill Response Protocol

In the event of a spill outside the fume hood, immediate and procedural action is required to mitigate exposure and fire risk.

  • Isolate & Evacuate: Immediately isolate the area. Remove all ignition sources, as the vapors may be combustible.

  • Containment: Don appropriate PPE (including a respirator if ventilation is compromised). Surround the spill with an inert, non-combustible absorbent material such as vermiculite, dry sand, or a commercial spill kit pad. Never use sawdust or paper towels , as the reactive epoxide could potentially ignite combustible organics.

  • Neutralization (Optional for small spills): If standard operating procedures allow, a dilute solution of sodium bisulfate can be carefully applied to safely hydrolyze the epoxide to a less reactive diol, though this should only be done by trained hazmat personnel.

  • Collection: Sweep the absorbed material using non-sparking tools into a heavy-duty hazardous waste bag or bucket. Label as "Epoxide Spill Debris" and submit for incineration[2].

Disposal Workflow Visualization

The following diagram illustrates the critical decision-making pathway for segregating [(2R)-3,3-dimethyloxiran-2-yl]methanol waste, highlighting the mechanistic hazard of improper disposal.

DisposalWorkflow Start [(2R)-3,3-dimethyloxiran-2-yl]methanol Waste Generation Decision Waste Segregation Decision Start->Decision Acidic Acidic Waste Stream (pH < 5) Decision->Acidic Incorrect Compatible Compatible Organic Waste Stream (Neutral) Decision->Compatible Correct Hazard HAZARD: Exothermic Ring-Opening / Polymerization Acidic->Hazard Labeling RCRA Compliant Labeling & Storage Compatible->Labeling Incineration Final Disposal: High-Temp Incineration Labeling->Incineration

Workflow for the safe segregation and disposal of [(2R)-3,3-dimethyloxiran-2-yl]methanol waste.

References

  • Title: Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards Source: ucr.edu (National Academies Press) URL: [Link]

  • Title: Hazardous Waste Disposal - Environmental Health and Safety Source: fsu.edu URL: [Link]

Sources

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